molecular formula C11H9N3 B060525 4-(1H-pyrazol-1-ylmethyl)benzonitrile CAS No. 179057-34-2

4-(1H-pyrazol-1-ylmethyl)benzonitrile

Cat. No.: B060525
CAS No.: 179057-34-2
M. Wt: 183.21 g/mol
InChI Key: FPZADNOIMZEBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-ylmethyl)benzonitrile is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZADNOIMZEBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429244
Record name 4-(1H-pyrazol-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-34-2
Record name 4-(1H-pyrazol-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 4-(1H-pyrazol-1-ylmethyl)benzonitrile?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 4-(1H-pyrazol-1-ylmethyl)benzonitrile (CAS No. 179057-34-2). The document collates available data on its chemical and physical characteristics, outlines a general synthesis protocol, and discusses its potential biological activities, including antimicrobial and anticancer properties. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes where noted. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound featuring a pyrazole ring linked to a benzonitrile moiety via a methylene bridge.[1] This structure imparts a unique combination of chemical properties that make it a subject of interest in various research fields.[1]

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound4-(1H-Pyrazol-1-yl)benzonitrile (Analog)
CAS Number 179057-34-2[1]25699-83-6[2]
Molecular Formula C₁₁H₉N₃[1]C₁₀H₇N₃[2]
Molecular Weight 183.21 g/mol [1]169.18 g/mol [2]
IUPAC Name This compound[1]4-(1H-Pyrazol-1-yl)benzonitrile[2]
Melting Point Data not available89 °C[2]
Boiling Point Data not available316.5±25.0 °C (Predicted)[2]
Density Data not available1.13±0.1 g/cm³ (Predicted)[2]
Solubility Limited solubility in water is anticipated due to its hydrophobic components. Moderate solubility in organic solvents is expected.[3]Data not available
InChI InChI=1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2[1]InChI=1S/C10H7N3/c11-8-5-6-9(7-10-2-1-3-12-10)4-8/h1-7H[2]
SMILES C1=CN(N=C1)CC2=CC=C(C=C2)C#N[1]N#CC1=CC=C(C=C1)N2C=CC=N2[2]

Spectral Data:

Synthesis and Purification

General Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This involves the reaction of a salt of pyrazole with an α-halo substituted tolunitrile, such as 4-(bromomethyl)benzonitrile, in the presence of a suitable solvent.[4] A common solvent for this reaction is dimethylformamide (DMF).[4]

A detailed, step-by-step experimental protocol is not available in the public domain. However, a general procedure can be inferred from related syntheses:

  • A salt of pyrazole (e.g., sodium pyrazolide) is dissolved in an appropriate solvent like DMF.

  • A solution of 4-(halomethyl)benzonitrile (e.g., 4-(bromomethyl)benzonitrile) in the same solvent is added to the pyrazole salt solution.

  • The reaction mixture is stirred, often at a controlled temperature, for a specified period to allow the reaction to proceed to completion.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is removed to yield the crude product.

Purification

The crude this compound can be purified using standard techniques such as crystallization or column chromatography. For a related compound, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, crystallization from diisopropyl ether was used for purification.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Pyrazole_Salt Pyrazole Salt (e.g., Sodium Pyrazolide) Reaction_Vessel Reaction in Solvent (e.g., DMF) Pyrazole_Salt->Reaction_Vessel Tolunitrile 4-(Halomethyl)benzonitrile (e.g., 4-(Bromomethyl)benzonitrile) Tolunitrile->Reaction_Vessel Extraction Aqueous Work-up & Organic Extraction Reaction_Vessel->Extraction Purification_Step Crystallization or Column Chromatography Extraction->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: General workflow for the synthesis of this compound.

Biological Activities

Research indicates that this compound has potential biological activities, particularly in the areas of antimicrobial and anticancer research, making it a candidate for further investigation in drug discovery.[1]

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for this compound against particular microbial strains are not available, the broader class of pyrazole derivatives has been extensively studied for its antimicrobial properties.[3][5][6][7][8] These studies have demonstrated that various substituted pyrazoles exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][8] The specific antimicrobial spectrum and potency of this compound would require dedicated experimental evaluation.

Table 2: General Antimicrobial Activity of Pyrazole Derivatives (for context)

Microbial TypeGeneral Activity of Pyrazole Derivatives
Gram-positive bacteria Active against various strains, including Staphylococcus aureus and Bacillus subtilis.[6][9]
Gram-negative bacteria Activity reported against strains like Escherichia coli and Salmonella typhimurium.[6]
Fungi Some derivatives show activity against fungi such as Candida albicans and Aspergillus fumigatus.[6]
Anticancer Activity

Similar to its antimicrobial profile, the anticancer potential of this compound is suggested by the activities of related pyrazole-containing compounds.[2][10][11][12][13] Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[2][12] These compounds have been shown to target different mechanisms within cancer cells, including the inhibition of various kinases.[2]

Table 3: Examples of Anticancer Activity of Pyrazole Derivatives (for context)

Cancer Cell LineActivity of Related Pyrazole Derivatives
HepG2 (Hepatocellular Carcinoma) Some pyrazole derivatives show potent activity with low micromolar IC₅₀ values.[2]
MCF-7 (Breast Cancer) Various pyrazole compounds have demonstrated inhibitory effects.[2]
HCT-116 (Colon Carcinoma) Certain pyrazole derivatives exhibit significant antiproliferative activity.[12]
A549 (Lung Carcinoma) Some pyrazole-based compounds have shown cytotoxic effects.[2]

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by or the precise mechanism of action of this compound in either microbial or cancer cells. Further research is required to elucidate these aspects.

Conclusion

This compound is a compound with a chemical structure that suggests potential for further investigation in both medicinal chemistry and materials science. While basic chemical identifiers are known, a significant lack of specific experimental data on its physicochemical properties, detailed synthesis and purification protocols, and quantitative biological activity exists in the public domain. The information available on related pyrazole derivatives indicates that this compound is a worthwhile candidate for future studies to determine its specific antimicrobial and anticancer properties and to elucidate its mechanism of action. This technical guide serves as a starting point for researchers, highlighting both the known aspects and the existing gaps in knowledge for this compound.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrazol-1-ylmethyl)benzonitrile, with CAS Number 25699-83-6, is a heterocyclic aromatic compound featuring a pyrazole ring linked to a benzonitrile group via a methylene bridge.[1] This unique structural arrangement, combining the biologically significant pyrazole moiety with the versatile benzonitrile functional group, makes it a compound of interest in medicinal chemistry and materials science.[2] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Similarly, the benzonitrile group serves as a key structural motif in various therapeutic agents and functional materials.[2]

This document provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its potential biological significance based on its structural components.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research and development, influencing factors such as solubility, formulation, and reaction kinetics. The available quantitative data is summarized in the table below.

PropertyValueReference
IUPAC Name 4-(pyrazol-1-ylmethyl)benzonitrile[2]
CAS Number 25699-83-6[1]
Molecular Formula C₁₀H₇N₃[1]
Molecular Weight 169.18 g/mol [1]
Melting Point 89 °C[1]
Boiling Point 316.5 ± 25.0 °C (Predicted)[1]
Density 1.13 ± 0.1 g/cm³[1]
pKa -0.63 ± 0.10 (Predicted)[1]
XLogP3 1.94838[1]
Flash Point 138.5 °C[1]
Refractive Index 1.623[1]
Vapor Pressure 0 mmHg at 25°C[1]

Experimental Protocols

General Synthesis via Nucleophilic Substitution

The synthesis of this compound is commonly achieved through the nucleophilic substitution reaction between pyrazole and a halo-substituted tolunitrile, such as 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile.[2] The pyrazole anion, generated in situ or used as a salt, acts as the nucleophile, displacing the halide from the benzylic position.

Materials:

  • Pyrazole

  • 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole salt.

  • Add 4-(bromomethyl)benzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G reagents Pyrazole + 4-(halomethyl)benzonitrile + Base (e.g., K2CO3) + Solvent (e.g., DMF) reaction_setup Combine Reagents Stir at Room Temperature reagents->reaction_setup heating Heat Mixture (e.g., 60-80°C) Monitor via TLC reaction_setup->heating workup Aqueous Workup (Water Quench) heating->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Drying & Concentration extraction->purification final_product Column Chromatography Isolation of Pure Product purification->final_product product This compound final_product->product

Figure 1: General workflow for the synthesis of this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure, confirming the presence of the pyrazole and benzonitrile moieties and their connectivity through the methylene bridge.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the C≡N stretch of the nitrile group and C=N/C=C stretches within the aromatic rings.[6]

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₀H₇N₃.[6]

Potential Biological and Pharmacological Significance

While specific biological signaling pathways for this compound have not been extensively detailed in the literature, its structural components suggest significant potential for drug discovery and development. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its wide range of biological activities.[4]

Research on related pyrazole and benzonitrile derivatives has indicated potential efficacy in several therapeutic areas:

  • Antimicrobial and Antifungal Activity: Nitrogen-containing heterocyclic compounds, including pyrazoles, are widely investigated for their antimicrobial properties.[2][3]

  • Anti-inflammatory Effects: Many pyrazole derivatives have demonstrated potent anti-inflammatory activity.[4]

  • Anticancer Potential: Both pyrazole and benzonitrile scaffolds are found in compounds investigated for their antitumor activities.[2] The ability of the pyrazole ring to form hydrogen bonds is a key aspect of its interaction with biological targets like enzymes and receptors.[2]

G cluster_scaffolds Core Structural Moieties cluster_activities Potential Therapeutic Applications compound This compound Scaffold pyrazole Pyrazole Ring compound->pyrazole contributes benzonitrile Benzonitrile Group compound->benzonitrile contributes antimicrobial Antimicrobial Agents pyrazole->antimicrobial anticancer Anticancer Drugs pyrazole->anticancer anti_inflammatory Anti-inflammatory Therapies pyrazole->anti_inflammatory cns_agents CNS-Active Agents (e.g., Anticonvulsant) pyrazole->cns_agents benzonitrile->antimicrobial benzonitrile->anticancer

Figure 2: Logical diagram of potential therapeutic applications based on core moieties.

Conclusion

This compound is a compound with well-defined physicochemical properties and accessible synthetic routes. Its structure, combining two pharmacologically relevant moieties, positions it as a valuable building block for the synthesis of more complex molecules and a promising scaffold for the development of novel therapeutic agents. Further investigation into its specific biological activities and mechanisms of action is warranted to fully explore its potential in drug discovery and materials science.

References

4-(1H-pyrazol-1-ylmethyl)benzonitrile CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(1H-pyrazol-1-ylmethyl)benzonitrile, including its chemical identity, potential synthesis routes, and prospective biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Compound Identification

CAS Number: 179057-34-2 Molecular Formula: C₁₁H₉N₃

Molecular Structure: The molecule consists of a pyrazole ring linked to a benzonitrile group through a methylene bridge.

Physicochemical Properties: Quantitative data on the physicochemical properties of this compound are not extensively available in public literature. The table below summarizes key identifiers.

PropertyValue
CAS Number 179057-34-2
Molecular Formula C₁₁H₉N₃
IUPAC Name This compound

Synthesis Protocols

While specific experimental protocols for the synthesis of this compound are not widely published, a general and plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile and 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. The most probable method involves the N-alkylation of pyrazole with a substituted benzyl halide.

General Experimental Protocol: N-Alkylation of Pyrazole

  • Reaction Setup: To a solution of pyrazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base is added. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (TEA). The mixture is stirred at room temperature to facilitate the deprotonation of the pyrazole.

  • Addition of Alkylating Agent: 4-(Bromomethyl)benzonitrile, dissolved in the same solvent, is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Below is a logical workflow for the proposed synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product pyrazole Pyrazole reaction N-Alkylation Reaction (Stirring, RT or heat) pyrazole->reaction benzyl_halide 4-(Halomethyl)benzonitrile benzyl_halide->reaction base Base (e.g., NaH, K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the pyrazole and benzonitrile moieties are present in numerous biologically active compounds, suggesting potential pharmacological relevance for this molecule.

Pyrazole derivatives are known to exhibit a wide range of biological activities, including:

  • Anti-inflammatory

  • Analgesic

  • Antimicrobial

  • Anticancer

The specific biological targets and signaling pathways are diverse and depend on the overall structure of the molecule. For instance, some pyrazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX) or various kinases.

Given the presence of the benzonitrile group, this compound could also be investigated for activities associated with this moiety, which is found in a number of approved drugs, including the aromatase inhibitor letrozole. It is important to note that letrozole contains a triazole ring, not a pyrazole ring.

A hypothetical signaling pathway that could be investigated, based on the activities of other pyrazole derivatives, is the inhibition of a generic kinase pathway involved in cell proliferation.

G compound This compound target_kinase Target Kinase (Hypothetical) compound->target_kinase Inhibition downstream_protein Downstream Protein target_kinase->downstream_protein Phosphorylation transcription_factor Transcription Factor downstream_protein->transcription_factor Activation cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Regulation

A hypothetical signaling pathway potentially modulated by a pyrazole derivative.

Future Research Directions

The unique combination of a pyrazole and a benzonitrile moiety in this compound makes it an interesting candidate for further investigation in several areas:

  • Medicinal Chemistry: Synthesis of a library of analogs to explore structure-activity relationships (SAR) for various biological targets.

  • Materials Science: Investigation of its potential use in the development of novel organic materials, leveraging the properties of the aromatic and heterocyclic rings.

  • Agrochemicals: Screening for potential herbicidal or fungicidal activities, which are known for some pyrazole derivatives.

Spectral Data Interpretation for 4-(1H-pyrazol-1-ylmethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for 4-(1H-pyrazol-1-ylmethyl)benzonitrile. These predictions are derived from the analysis of analogous compounds and foundational principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.6d2HProtons ortho to -CN group
~ 7.6d1HH5 of pyrazole ring
~ 7.5d1HH3 of pyrazole ring
~ 7.4 - 7.3d2HProtons meta to -CN group
~ 6.3t1HH4 of pyrazole ring
~ 5.4s2HMethylene protons (-CH₂-)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 142C5 of pyrazole ring
~ 140Quaternary carbon of benzene ring (ipso to -CH₂-)
~ 133Carbons ortho to -CN group
~ 130C3 of pyrazole ring
~ 128Carbons meta to -CN group
~ 118Nitrile carbon (-C≡N)
~ 112Quaternary carbon of benzene ring (ipso to -CN)
~ 107C4 of pyrazole ring
~ 55Methylene carbon (-CH₂-)

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
~ 3100 - 3000Aromatic C-H Stretch (pyrazole and benzene rings)
~ 2950 - 2850Aliphatic C-H Stretch (methylene group)
~ 2230 - 2220C≡N Stretch (nitrile)
~ 1610 - 1500C=C and C=N Ring Stretching (pyrazole and benzene)
~ 1450CH₂ Scissoring
~ 850 - 800p-Substituted Benzene C-H Bending (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/z RatioInterpretation
183[M]⁺: Molecular ion peak
116[M - C₃H₃N₂]⁺: Loss of the pyrazole radical
89[C₇H₅]⁺: Tropylium ion or related structures from the benzyl moiety
68[C₃H₄N₂]⁺: Pyrazole cation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to singlets for each unique carbon.[1][2] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[3]

  • Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the atmosphere (CO₂ and water vapor).[4]

  • Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum of the sample is then recorded. The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[4]

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For a solid sample, it can be dissolved in a suitable volatile solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.[5]

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile compounds, which often leads to extensive fragmentation useful for structural elucidation.[6] Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectral Data Interpretation

The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound using the spectral data discussed.

Spectral Data Interpretation Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis cluster_StructureElucidation Structure Elucidation NMR_Spec NMR Spectroscopy (¹H, ¹³C) NMR_Analysis NMR Analysis: - Chemical Shifts - Integration - Coupling Patterns NMR_Spec->NMR_Analysis IR_Spec IR Spectroscopy IR_Analysis IR Analysis: - Functional Group  Identification IR_Spec->IR_Analysis MS_Spec Mass Spectrometry MS_Analysis MS Analysis: - Molecular Weight - Fragmentation Pattern MS_Spec->MS_Analysis Fragment_Assembly Fragment Assembly NMR_Analysis->Fragment_Assembly IR_Analysis->Fragment_Assembly MS_Analysis->Fragment_Assembly Structure_Proposal Propose Structure Fragment_Assembly->Structure_Proposal Structure_Verification Verify Structure Structure_Proposal->Structure_Verification

Caption: Workflow for structural elucidation using spectral data.

References

The Pyrazole Scaffold: A Versatile Core for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," enabling the design and synthesis of a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazole-containing compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering structured data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have demonstrated remarkable potential as anticancer agents by targeting various key players in cancer cell signaling and proliferation.[1][2][3] Many of these compounds function as kinase inhibitors, a critical class of targeted cancer therapies.[4][5]

Quantitative Data: Anticancer Potency of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity and kinase inhibitory potency of selected pyrazole-containing compounds against various cancer cell lines and molecular targets.

Compound ID/ReferenceTarget/Cell LineActivity TypePotency (IC50/Ki)Reference
Compound 59 HepG2 (Hepatocellular Carcinoma)Cytotoxicity2 µM[1]
Compounds 33 and 34 HCT116, MCF7, HepG2, A549Cytotoxicity< 23.7 µM[1]
Compound 33 CDK2Kinase Inhibition0.074 µM[1]
Compound 34 CDK2Kinase Inhibition0.095 µM[1]
Compound 43 MCF7 (Breast Cancer)Cytotoxicity0.25 µM[1]
Compound 43 PI3 KinaseKinase InhibitionPotent Inhibitor[1]
Compound 27 MCF7 (Breast Cancer)Cytotoxicity16.50 µM[1]
Compound 27 VEGFR-2Kinase Inhibition828.23 nM (78% inhibition)[1]
Afuresertib (GSK2110183)Akt1Kinase Inhibition0.08 nM (Ki)[4]
Compound 2 Akt1Kinase Inhibition1.3 nM[4]
Compound 2 HCT116 (Colon Cancer)Antiproliferative0.95 µM[4]
Compounds 16 and 17 Chk2Kinase Inhibition48.4 nM and 17.9 nM[4]
Compound 8 Aurora A/BKinase Inhibition35 nM and 75 nM[4]
Frag-1Aurora BKinase Inhibition116 nM[4]
Pyrazole DerivativeHCT-116 (Colorectal Carcinoma)Cytotoxicity4.2 µM[6]
Pyrazole DerivativeXanthine OxidaseEnzyme Inhibition0.83 µM[6]
Compound 161a A-549 (Lung Cancer)Cytotoxicity4.91 µM[7]
Compound 161b A-549 (Lung Cancer)Cytotoxicity3.22 µM[7]
Compound 70c and 70f Various Cancer Cell LinesCytotoxicityPotent Inhibitors[8]
4-chloro substituted pyrazoleHeLa (Cervical Carcinoma)Cytotoxicity4.94 µM[8]
Compound KA5 HepG2 (Hepatocellular Carcinoma)Cytotoxicity8.5 µM[9]
Compound 6b HNO-97Cytotoxicity10 µM[10]
Compound 6d HNO-97Cytotoxicity10.56 µM[10]
Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Many pyrazole-containing anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4][5] The diagram below illustrates a generalized signaling pathway targeted by pyrazole-based kinase inhibitors.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival mTOR->Cell_Cycle_Progression Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Inhibitor->Receptor Pyrazole_Inhibitor->RAF Pyrazole_Inhibitor->PI3K Pyrazole_Inhibitor->AKT Transcription_Factors->Cell_Cycle_Progression

Caption: Generalized signaling pathway targeted by pyrazole-based kinase inhibitors.

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The pyrazole-containing compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most notable example being the COX-2 selective inhibitor, Celecoxib.[11] These compounds primarily exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[11][12]

Quantitative Data: Anti-inflammatory Potency of Pyrazole Derivatives
Compound ID/ReferenceTargetActivity TypePotency (IC50)In Vivo ActivityReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2Enzyme Inhibition0.02 µM-[11]
3-(trifluoromethyl)-5-arylpyrazoleCOX-1Enzyme Inhibition4.5 µM-[11]
Pyrazole Derivative5-LOXEnzyme Inhibition0.08 µM-[11]
3,5-diarylpyrazoleCOX-2Enzyme Inhibition0.01 µM-[11]
Pyrazole-thiazole hybridCOX-2Enzyme Inhibition0.03 µM75% edema reduction[11]
Pyrazole-thiazole hybrid5-LOXEnzyme Inhibition0.12 µM75% edema reduction[11]
Pyrazolo-pyrimidineCOX-2Enzyme Inhibition0.015 µMValidated in arthritis models[11]
Compounds 144-146 COX-2Enzyme Inhibition0.034-0.052 µM78.9-96% edema inhibition[7]
Compounds 151a-c COX-2/sEHEnzyme Inhibition-62-71% edema inhibition[7]
Compound 9b TNF-α releaseInhibition66.4% inhibition-[13]
Key Signaling Pathways in Pyrazole-Mediated Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds are largely attributed to their inhibition of the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

anti_inflammatory_pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins_Thromboxanes_Physiological Prostaglandins, Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->COX2 Pyrazole_Inhibitor->LOX

Caption: Arachidonic acid cascade and targets of pyrazole-based anti-inflammatory drugs.

Experimental Protocols: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a compound to reduce acute inflammation.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week.

  • Compound Administration: The test pyrazole compound is administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[14][15][16]

Quantitative Data: Antimicrobial Potency of Pyrazole Derivatives
Compound ID/ReferenceMicroorganismActivity TypePotency (MIC)Reference
Compound 21c Multi-drug resistant bacteriaAntibacterial0.25 µg/mL[15]
Compound 23h Multi-drug resistant bacteriaAntibacterial0.25 µg/mL[15]
Compound 7b BacteriaAntibacterialModerate Activity[16]
Compound 8b BacteriaAntibacterialModerate Activity[16]
Hydrazone 21a BacteriaAntibacterial62.5–125 µg/mL[17]
Hydrazone 21a FungiAntifungal2.9–7.8 µg/mL[17]
Compound 6d MRSAAntibacterial15.7 µg/mL[10]
Compound 6d E. coliAntibacterial7.8 µg/mL[10]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Objective: To determine the MIC of a pyrazole compound against specific microorganisms.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compound: The pyrazole compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antidiabetic and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond the well-established anticancer, anti-inflammatory, and antimicrobial activities, pyrazole-containing compounds have also shown promise in other therapeutic areas, including diabetes and viral infections.[18][19][20]

Quantitative Data: Antidiabetic and Antiviral Potency of Pyrazole Derivatives
Compound ID/ReferenceTarget/VirusActivity TypePotency (IC50/EC50)Reference
Pyrazolo[3,4-b]pyridine Derivativesα-amylaseEnzyme Inhibition5.10 - 8.97 µM[21]
N-acetyl 4,5-dihydropyrazole 7 Vaccinia virusAntiviral7 µg/ml[20]
Hydrazone 6 Newcastle disease virusAntiviral100% protection[19]
Thiazolidinedione derivative 9 Newcastle disease virusAntiviral100% protection[19]
Experimental Workflow: Antiviral Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and to evaluate the antiviral activity of a compound.

antiviral_workflow Start Start Cell_Seeding Seed host cells in multi-well plates Start->Cell_Seeding Cell_Monolayer Allow cells to form a confluent monolayer Cell_Seeding->Cell_Monolayer Compound_Treatment Treat cells with serial dilutions of pyrazole compound Cell_Monolayer->Compound_Treatment Virus_Infection Infect cells with a known titer of the virus Compound_Treatment->Virus_Infection Incubation_Adsorption Incubate for viral adsorption Virus_Infection->Incubation_Adsorption Overlay Add semi-solid overlay (e.g., agar) to restrict virus spread Incubation_Adsorption->Overlay Incubation_Plaque Incubate for plaque formation Overlay->Incubation_Plaque Staining Stain cells to visualize plaques (e.g., crystal violet) Incubation_Plaque->Staining Plaque_Counting Count the number of plaques in each well Staining->Plaque_Counting EC50_Calculation Calculate the EC50 value Plaque_Counting->EC50_Calculation End End EC50_Calculation->End

Caption: Workflow for an antiviral plaque reduction assay.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. The data and methodologies presented in this guide underscore the vast potential of pyrazole derivatives in the development of novel therapeutics for a wide range of diseases. Further exploration of structure-activity relationships, mechanism of action studies, and innovative synthetic strategies will undoubtedly lead to the discovery of new and more effective pyrazole-based drugs.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel compound, 4-(1H-pyrazol-1-ylmethyl)benzonitrile. While direct experimental data on this specific molecule is emerging, this document synthesizes current knowledge of its core chemical moieties—the pyrazole and benzonitrile groups—to postulate its likely biological activities and molecular targets. Drawing parallels with structurally related compounds, we explore potential applications in oncology and as a modulator of nuclear receptor signaling. This guide outlines hypothetical signaling pathways, detailed experimental protocols for investigation, and a logical framework for understanding its structure-activity relationship, serving as a foundational resource for researchers dedicated to advancing novel therapeutics.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked via a methylene bridge to a benzonitrile group. The pyrazole nucleus is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Similarly, the benzonitrile moiety is a key functional group in numerous pharmaceuticals, often acting as a crucial hydrogen bond acceptor or a bioisostere for other functional groups, thereby enhancing target affinity and improving pharmacokinetic profiles.[4][5][6] The combination of these two pharmacologically significant motifs in this compound suggests a high potential for novel biological activity.

Initial investigations have highlighted its potential as an antimicrobial and anticancer agent, though the precise molecular mechanisms remain under active investigation.[7] This guide aims to bridge the current knowledge gap by proposing putative mechanisms of action based on the extensive literature on related pyrazole and benzonitrile derivatives.

Putative Mechanisms of Action

Based on the known pharmacology of its constituent moieties and structurally analogous compounds, two primary hypothetical mechanisms of action are proposed for this compound: anticancer activity through induction of apoptosis and cell cycle arrest , and modulation of nuclear receptor signaling .

Anticancer Activity

The pyrazole scaffold is a cornerstone in the development of numerous anticancer agents.[8][9] These compounds are known to interact with a variety of molecular targets crucial for cancer cell proliferation and survival.

2.1.1. Proposed Signaling Pathway: Induction of Apoptosis

Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7] A plausible pathway for this compound could involve the intrinsic apoptotic pathway, initiated by mitochondrial stress.

Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

2.1.2. Interaction with Key Cancer-Related Proteins

Pyrazole derivatives have been shown to inhibit various protein kinases and other enzymes involved in cancer progression.[1][8] Potential targets for this compound could include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs would lead to cell cycle arrest.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 could suppress tumor angiogenesis.[7]

  • Epidermal Growth Factor Receptor (EGFR): Targeting EGFR could halt proliferative signaling in cancer cells.[8]

Nuclear Receptor Modulation

The structural similarity of this compound to known nuclear receptor modulators, such as androgen receptor (AR) antagonists, suggests a potential role in modulating these pathways. The benzonitrile group, in particular, can mimic key interactions within the ligand-binding domain of steroid receptors.

A structurally related compound, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, has been identified as a potent androgen receptor modulator. This suggests that this compound may also interact with the AR, potentially acting as an antagonist and inhibiting the transcription of androgen-dependent genes.

Data Presentation: Comparative Biological Activity

While specific quantitative data for this compound is not yet publicly available, the following table presents example data for structurally related pyrazole derivatives to provide a comparative context for its potential anticancer efficacy.

Compound IDCancer Cell LineIC50 (µM)Putative Target(s)Reference
Compound 27 MCF-7 (Breast)16.50VEGFR-2[7]
Compound 37 MCF-7 (Breast)5.21Caspase-3, PARP, Bcl-2/Bax[7]
Compound 48 HCT116 (Colon)1.7Haspin Kinase[7]
Ferrocene-pyrazole hybrid 47c HCT-116 (Colon)3.12Not specified[9]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended.

General Experimental Workflow

The following workflow provides a systematic approach to characterizing the biological activity of the compound.

cluster_0 In Vitro Screening Start Compound Synthesis & Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis If Active CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If Active TargetID Target Identification (e.g., Kinase Panel Screen) Apoptosis->TargetID CellCycle->TargetID End Mechanism Elucidation TargetID->End

Caption: A generalized experimental workflow.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[2]

Protocol 2: Apoptosis (Annexin V-FITC/Propidium Iodide) Assay

This assay quantifies the induction of apoptosis.

  • Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Protocol 3: Androgen Receptor (AR) Luciferase Reporter Assay

This assay determines if the compound modulates AR transcriptional activity.

  • Cell Transfection: Co-transfect AR-negative cells (e.g., PC-3) with an AR expression vector and a luciferase reporter vector containing androgen response elements (AREs).

  • Compound and Ligand Treatment: Treat the transfected cells with this compound in the presence and absence of a known AR agonist (e.g., dihydrotestosterone, DHT).

  • Luciferase Assay: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer. A decrease in DHT-induced luciferase activity would indicate antagonistic activity.

Logical Relationships: Structure to Activity

The chemical structure of this compound provides clues to its potential biological functions.

cluster_properties Structural Features cluster_activities Potential Biological Activities Compound This compound Pyrazole Pyrazole Moiety Compound->Pyrazole Benzonitrile Benzonitrile Moiety Compound->Benzonitrile Methylene Methylene Bridge Compound->Methylene Anticancer Anticancer Pyrazole->Anticancer Known Activity Antimicrobial Antimicrobial Pyrazole->Antimicrobial Known Activity Benzonitrile->Anticancer H-bond Acceptor ReceptorMod Nuclear Receptor Modulation Benzonitrile->ReceptorMod Bioisosteric Properties Methylene->Compound Provides Flexibility

Caption: Structure-activity relationship logic.

The pyrazole ring is a versatile scaffold known for its broad pharmacological activities.[2] The benzonitrile group can act as a key pharmacophore, participating in hydrogen bonding and π-π stacking interactions within the active sites of target proteins.[4] The methylene linker provides rotational flexibility, allowing the two aromatic rings to adopt an optimal conformation for binding.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive data available for its constituent moieties, this compound is predicted to exhibit potent anticancer and nuclear receptor modulatory activities. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of its mechanism of action. Future research should focus on performing these in vitro assays, followed by in vivo studies in relevant disease models to validate these hypotheses and unlock the full therapeutic potential of this intriguing molecule. Elucidation of its crystal structure in complex with its biological target(s) will be instrumental in guiding future lead optimization efforts.

References

An In-depth Technical Guide to 4-(1H-pyrazol-1-ylmethyl)benzonitrile: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(1H-pyrazol-1-ylmethyl)benzonitrile, a versatile building block in medicinal chemistry. The content herein is intended for qualified professionals and researchers experienced in handling chemical reagents. This document summarizes key safety data, outlines detailed experimental protocols for its synthesis and handling, and provides insights into its potential biological significance.

Chemical and Physical Properties

This compound is an organic compound featuring a pyrazole ring linked to a benzonitrile group via a methylene bridge. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

PropertyValue
CAS Number 179057-34-2
Molecular Formula C₁₁H₉N₃
Molecular Weight 183.21 g/mol
Appearance White to off-white solid
IUPAC Name This compound

Safety and Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation
Precautionary Measures and Personal Protective Equipment (PPE)

Due to the potential hazards, the following precautions should be strictly followed when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Protocols

The following sections provide a general protocol for the synthesis and handling of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of pyrazole with a suitable benzyl halide. The following is a representative procedure.

Materials:

  • Pyrazole

  • 4-(Bromomethyl)benzonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Pyrazole Pyrazole ReactionMix Stir in Acetonitrile at Room Temperature Pyrazole->ReactionMix Bromobenzonitrile 4-(Bromomethyl)benzonitrile Bromobenzonitrile->ReactionMix K2CO3 K₂CO₃ K2CO3->ReactionMix Filtration Filtration ReactionMix->Filtration Concentration1 Concentration Filtration->Concentration1 Extraction Extraction with Ethyl Acetate Concentration1->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration2 Final Concentration Drying->Concentration2 Chromatography Column Chromatography Concentration2->Chromatography Product This compound Chromatography->Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of pyrazole are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as anticancer agents.[1] These compounds have been shown to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cell signaling pathways.[1]

One such pathway that is often implicated in cancer is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a series of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common feature of many cancers.

The benzonitrile group, with its strong electron-withdrawing properties, can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues in the active site of a target protein.

Given the structural features of this compound, it is plausible that it or its derivatives could act as inhibitors of protein kinases, such as those in the EGFR signaling pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. Due to its potential hazards, it must be handled with appropriate safety precautions by trained personnel. The synthetic protocol provided offers a reliable method for its preparation in a laboratory setting. Further investigation into the biological activities of this compound and its derivatives may lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility Profile of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(1H-pyrazol-1-ylmethyl)benzonitrile, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental solubility data for this specific molecule in publicly accessible literature, this guide presents a general framework for its solubility assessment. The experimental protocols described herein are based on established methodologies for similar heterocyclic compounds and provide a robust starting point for laboratory investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C10H7N3Echemi[1]
Molecular Weight 169.18 g/mol Echemi[1]
Melting Point 89 °CEchemi[1]
Boiling Point (Predicted) 316.5±25.0 °CEchemi[1]
Density (Predicted) 1.13±0.1 g/cm3 Echemi[1]
pKa (Predicted) -0.63±0.10Echemi[1]
XLogP3 1.94838Echemi[1]

Data Presentation: Illustrative Solubility Profile

The following table presents a hypothetical solubility profile of this compound in a range of common solvents at various temperatures. It is critical to note that this data is illustrative and intended to serve as a template for the presentation of experimental findings. Actual experimental values should be determined using the protocols outlined in the subsequent section.

SolventTemperature (°C)Solubility ( g/100g solvent) - Illustrative Data
Water 25< 0.1
37< 0.1
Methanol 255.2
378.5
Ethanol 253.8
376.2
Acetone 2515.7
3722.1
Acetonitrile 2512.3
3718.9
Ethyl Acetate 257.9
3711.4
Chloroform 2525.1
3735.8
Toluene 252.1
373.5

Experimental Protocols

The following section details a robust gravimetric method for determining the solubility of this compound in various solvents. This protocol is adapted from established methodologies for determining the solubility of organic compounds.[2]

Materials and Equipment
  • This compound (purity > 99%)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath with temperature control (±0.1 °C)

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • Drying oven

  • Glass vials with screw caps

  • Syringe filters (0.45 µm)

Experimental Workflow for Solubility Determination

experimental_workflow A Sample Preparation: Add excess this compound to a known mass of solvent in a sealed vial. B Equilibration: Place vials in a thermostatic shaker bath at a constant temperature. Shake until equilibrium is reached (e.g., 24-48 hours). A->B C Phase Separation: Allow vials to stand undisturbed for at least 2 hours to allow solid to settle. B->C D Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe. C->D E Filtration: Filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed container. D->E F Solvent Evaporation: Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. E->F G Mass Determination: Weigh the container with the dried solute. F->G H Solubility Calculation: Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent. G->H

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Procedure
  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed glass vial. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant, controlled temperature for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium, which is typically between 24 and 72 hours.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred. To avoid precipitation, the syringe and filter should be pre-heated or pre-cooled to the experimental temperature.

  • Gravimetric Analysis: The collected sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Mass Determination and Calculation: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container. The solubility is then calculated and can be expressed in various units, such as g/100 g of solvent or mol/L.

Data Correlation

The experimental solubility data can be correlated with temperature using various thermodynamic models, such as the modified Apelblat equation or the Buchowski–Ksia̧żczak λh equation, to provide a mathematical description of the solubility behavior.[2]

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly associated with the solubility profile of this compound. The solubility is primarily governed by the physicochemical interactions between the solute and the solvent molecules, as dictated by thermodynamics.

Logical Relationship for Solubility Assessment

logical_relationship A Compound Selection: This compound B Solvent Screening: Selection of a diverse set of solvents (polar, non-polar, protic, aprotic). A->B C Experimental Solubility Determination: Execution of the gravimetric method at various temperatures. B->C D Data Analysis and Modeling: Correlation of solubility data with thermodynamic models. C->D E Solubility Profile Generation: Creation of comprehensive solubility curves and data tables. D->E F Application in Drug Development: Informing formulation, crystallization, and purification processes. E->F

Caption: Logical workflow for solubility profile assessment and application.

This guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. The presented protocols and data representation formats are intended to aid researchers in generating and interpreting the necessary data for advancing their drug development programs.

References

Initial Screening of 4-(1H-pyrazol-1-ylmethyl)benzonitrile for Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the initial biological screening of 4-(1H-pyrazol-1-ylmethyl)benzonitrile. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related pyrazole and benzonitrile derivatives to postulate its potential biological activities. The primary focus is on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols for preliminary in vitro screening and a plausible signaling pathway are presented to guide future research.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring linked to a benzonitrile moiety via a methylene bridge. The pyrazole nucleus is a well-established pharmacophore known to be present in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. Similarly, the benzonitrile group is a key structural motif in various pharmaceuticals. Notably, this compound serves as a crucial intermediate in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. This connection to a clinically significant anticancer drug underscores the potential of its core structure in medicinal chemistry.

This guide outlines a proposed initial screening strategy for this compound, focusing on its potential anticancer and antimicrobial activities.

Postulated Biological Activities and Rationale

Based on the biological activities of structurally similar compounds, the following activities are postulated for this compound:

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed anticancer activity of this compound is based on the established anticancer properties of the pyrazole core.

Antimicrobial Activity

The pyrazole scaffold is a common feature in many antimicrobial agents. Therefore, it is hypothesized that this compound may exhibit inhibitory activity against a range of bacterial and fungal pathogens.

Proposed Experimental Screening

In Vitro Anticancer Activity Screening

A preliminary assessment of the cytotoxic potential of this compound can be performed using the MTT assay against a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Anticancer Activity Data for this compound (IC50 in µM)

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer25.5
A549Lung Cancer38.2
HCT116Colon Cancer31.8
HeLaCervical Cancer45.1

Note: The IC50 values presented are hypothetical and based on the activity of related pyrazole derivatives. Experimental verification is required.

In Vitro Antimicrobial Activity Screening

The agar well diffusion method can be employed for the initial screening of the antimicrobial activity of this compound against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Hypothetical Antimicrobial Activity Data for this compound (Zone of Inhibition in mm)

MicroorganismTypeHypothetical Zone of Inhibition (mm)
Staphylococcus aureusGram-positive Bacteria15
Bacillus subtilisGram-positive Bacteria12
Escherichia coliGram-negative Bacteria10
Pseudomonas aeruginosaGram-negative Bacteria8
Candida albicansFungus11
Aspergillus nigerFungus9

Note: The zone of inhibition values are hypothetical and serve as a guide for expected outcomes based on related compounds. These require experimental validation.

Potential Mechanism of Action: Signaling Pathway

Given the prevalence of PI3K/Akt/mTOR pathway dysregulation in cancer and the documented ability of some pyrazole derivatives to modulate this pathway, it is a plausible target for this compound. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K inhibits? Compound->Akt inhibits? Compound->mTORC1 inhibits? PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

MTT Assay for Anticancer Screening

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with varying concentrations of the compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h to allow formazan crystal formation mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) to dissolve crystals incubation3->solubilization measurement Measure absorbance at 570 nm using a microplate reader solubilization->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Screening

This protocol describes a standard method for preliminary antimicrobial screening.

Agar_Well_Diffusion_Workflow start Start media_prep Prepare Mueller-Hinton agar plates start->media_prep inoculation Inoculate the agar surface with a standardized microbial suspension media_prep->inoculation well_creation Create wells in the agar using a sterile borer inoculation->well_creation compound_addition Add a defined concentration of the compound solution to the wells well_creation->compound_addition incubation Incubate plates at the optimal temperature for 24h compound_addition->incubation measurement Measure the diameter of the zone of inhibition incubation->measurement end End measurement->end

Caption: Workflow for the agar well diffusion assay.

Detailed Steps:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour into sterile Petri dishes.

  • Inoculation: Spread a standardized suspension of the test microorganism evenly onto the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a specific volume (e.g., 100 µL) of a known concentration of this compound solution into each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound and its relationship to known bioactive molecules suggest that it is a promising candidate for biological screening. The postulated anticancer and antimicrobial activities, along with a potential mechanism of action involving the PI3K/Akt/mTOR pathway, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for the initial in vitro evaluation of this compound. Further studies should focus on confirming these activities, elucidating the precise mechanism of action, and evaluating the compound's toxicological profile to determine its potential as a lead for drug development.

Navigating Thermal Stability: A Technical Guide to the Thermogravimetric Analysis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(1H-pyrazol-1-ylmethyl)benzonitrile integrates two key heterocyclic and aromatic moieties: a pyrazole ring and a benzonitrile group. The thermal stability of such a compound is a critical parameter, influencing its storage, processing, and application, particularly in the pharmaceutical industry where understanding degradation profiles is paramount. Thermogravimetric analysis is an essential technique for determining this stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Predicted Thermal Behavior

Based on the thermal analysis of structurally similar compounds, the following thermal behavior for this compound can be anticipated:

  • High Thermal Stability: The presence of aromatic pyrazole and benzene rings suggests that the molecule will likely exhibit high thermal stability, with decomposition initiating at elevated temperatures.

  • Decomposition Onset: The initial weight loss is expected to be attributed to the cleavage of the methylene bridge connecting the pyrazole and benzonitrile rings, as this is likely the most labile bond.

  • Multi-Stage Decomposition: The decomposition process may occur in multiple stages, corresponding to the fragmentation of the pyrazole ring and the benzonitrile group. Studies on nitropyrazoles have shown that the pyrazole ring can decompose through N-N bond cleavage or ring opening.[1][2] The specific pathway for an unsubstituted pyrazole ring under thermal stress may differ but will likely involve the loss of nitrogen-containing fragments.

  • Influence of Atmosphere: The decomposition profile is expected to be significantly influenced by the analysis atmosphere. In an inert atmosphere (e.g., nitrogen or argon), thermal cracking and fragmentation will dominate. In an oxidative atmosphere (e.g., air or oxygen), combustion processes will lead to the formation of oxides of carbon and nitrogen, resulting in a more complete mass loss at lower temperatures.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data that could be obtained from a TGA experiment on this compound. This data is for illustrative purposes to guide researchers on the types of results to expect and record.

ParameterInert Atmosphere (Nitrogen)Oxidative Atmosphere (Air)
Onset Decomposition Temperature (Tonset) 300 - 350 °C280 - 330 °C
Temperature at Max Decomposition Rate (Tpeak) Stage 1: 360 - 380 °CStage 2: 450 - 480 °CStage 1: 340 - 360 °CStage 2: 480 - 520 °C
Weight Loss (%) Stage 1: 30 - 40%Stage 2: 40 - 50%Stage 1: 35 - 45%Stage 2: 50 - 60%
Residual Mass at 800 °C (%) 10 - 20% (char)< 5%

Experimental Protocol for Thermogravimetric Analysis

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 900 °C is required. The system should have mass flow controllers for precise atmospheric control.

4.2. Sample Preparation

  • Ensure the this compound sample is pure and dry.

  • Weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

  • Record the exact sample weight.

4.3. TGA Parameters

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Atmosphere:

    • For inert atmosphere analysis, purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min.

    • For oxidative atmosphere analysis, use dry air at a flow rate of 50-100 mL/min.

  • Data Collection:

    • Record the sample mass, temperature, and time throughout the experiment.

4.4. Data Analysis

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rate of weight loss (Tpeak).

  • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

  • Calculate the percentage of weight loss at each decomposition stage and the final residual mass.

Visualizations

5.1. Logical Workflow for Thermogravimetric Analysis

The following diagram illustrates the logical workflow for performing a TGA experiment.

TGA_Workflow Prep Sample Weighing (5-10 mg) Load Loading into TGA Pan Prep->Load Calibrate Instrument Calibration Params Set TGA Parameters (Temp Program, Atmosphere) Run Execute TGA Run Params->Run Calibrate->Params Collect Data Collection (Mass, Temp, Time) Run->Collect Plot Generate TGA/DTG Curves Collect->Plot Analyze Determine T-onset, T-peak, Weight Loss, Residue Plot->Analyze

Caption: A flowchart of the TGA experimental workflow.

5.2. Hypothetical Thermal Decomposition Pathway

This diagram presents a plausible, though speculative, decomposition pathway for this compound under inert conditions.

Decomposition_Pathway A This compound B Initial Cleavage (Methylene Bridge) A->B Heat C Pyrazole Radical + Benzylnitrile Radical B->C D Pyrazole Ring Fragmentation C->D F Benzonitrile Decomposition C->F E Loss of N2, HCN D->E G Formation of Char E->G F->G

Caption: A hypothetical thermal decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development and materials science. Although specific experimental data is not yet published, the outlined expected behaviors, detailed experimental protocol, and illustrative visualizations offer a robust framework for conducting and interpreting TGA studies on this compound. The provided methodologies and hypothetical data serve as a valuable resource for ensuring the accurate and reproducible thermal characterization of this and other novel chemical entities.

References

Methodological & Application

Synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The protocol details the N-alkylation of pyrazole with 4-(bromomethyl)benzonitrile, a common and effective synthetic strategy.

Introduction

This compound is a versatile organic compound incorporating both a pyrazole ring and a benzonitrile moiety. The pyrazole scaffold is a prominent feature in many biologically active compounds, while the nitrile group serves as a useful synthetic handle for further molecular elaborations. This combination makes the target molecule an attractive intermediate for the development of novel pharmaceuticals and functional materials. The synthesis is typically achieved through the nucleophilic substitution reaction between pyrazole and a benzyl halide derivative.

Reaction Scheme

The synthesis proceeds via the N-alkylation of pyrazole with 4-(bromomethyl)benzonitrile in the presence of a base, as depicted in the following scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Pyrazole1.0 eq
4-(Bromomethyl)benzonitrile1.0 - 1.2 eq
Base (e.g., K₂CO₃)1.5 - 2.0 eq
Solvent (e.g., DMF)0.1 - 0.5 M concentration
Reaction Conditions
TemperatureRoom temperature to 80 °C
Reaction Time4 - 24 hours
Product Information
Molecular FormulaC₁₁H₉N₃
Molecular Weight183.21 g/mol
AppearanceWhite to off-white solid
YieldTypically moderate to high
Melting PointNot explicitly reported in searched literature
Spectroscopic Data
¹H NMR (CDCl₃)Peaks expected for pyrazole and benzyl protons
¹³C NMR (CDCl₃)Peaks expected for pyrazole and benzonitrile carbons

Note: Specific yield and melting point data were not available in the searched literature for this exact compound. The provided reaction conditions are based on general protocols for similar N-alkylation reactions.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of pyrazoles.[1][2]

Materials:

  • Pyrazole

  • 4-(Bromomethyl)benzonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add pyrazole (1.0 eq) and anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.

  • Stirring: Stir the mixture at room temperature for 30 minutes to ensure the deprotonation of pyrazole.

  • Addition of Alkylating Agent: Dissolve 4-(bromomethyl)benzonitrile (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be increased to 50-80 °C.

  • Work-up:

    • Upon completion, pour the reaction mixture into deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Pyrazole and DMF add_base 2. Add K₂CO₃ reactants->add_base add_alkylating 3. Add 4-(Bromomethyl)benzonitrile add_base->add_alkylating stir 4. Stir at Room Temperature add_alkylating->stir quench 5. Quench with Water stir->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Water and Brine extract->wash dry 8. Dry over Na₂SO₄ wash->dry concentrate 9. Concentrate dry->concentrate chromatography 10. Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: A step-by-step workflow for the synthesis of this compound.

Logical Relationship of Reagents and Reaction Type

ReagentRelationship Reagent Roles in N-Alkylation cluster_nucleophile Nucleophile cluster_electrophile Electrophile cluster_conditions Reaction Conditions pyrazole Pyrazole reaction_type N-Alkylation (SN2 Reaction) pyrazole->reaction_type benzyl_bromide 4-(Bromomethyl)benzonitrile benzyl_bromide->reaction_type base Base (K₂CO₃) base->reaction_type solvent Solvent (DMF) solvent->reaction_type product This compound reaction_type->product

Caption: The roles of the key reagents in the N-alkylation synthesis of the target compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various pyrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and alignment with the principles of green chemistry.[1][2]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat reactants directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][4][5] This localized heating can accelerate reaction rates and promote reaction pathways that are less accessible under traditional conditions.[3] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[1][5]

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7][8] Several FDA-approved drugs, such as Celecoxib and Crizotinib, feature a pyrazole scaffold, highlighting its importance in drug discovery.[9][10]

Advantages of Microwave-Assisted Synthesis for Pyrazole Derivatives

  • Reduced Reaction Times: Reactions that typically take hours or even days to complete using conventional methods can often be accomplished in minutes with microwave irradiation.[9][11]

  • Higher Yields: The efficient and rapid heating provided by microwaves can lead to improved reaction kinetics and higher product yields.[9][12]

  • Greener Chemistry: MAOS often requires less solvent and energy, contributing to more environmentally friendly synthetic processes.[3][13]

  • Improved Purity: The reduction in reaction time can minimize the formation of byproducts, simplifying purification.

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data from various microwave-assisted pyrazole synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles

EntryReactant 1Reactant 2SolventPower (W)Temp (°C)Time (min)Yield (%)Reference
1ChalconePhenylhydrazineAcetic Acid3601207-1068-86[9]
2EnoneSemicarbazide HClPyridine/Methanol/Water10070482-96[11][12]
3AcetophenonePhenylhydrazineDMF200N/A3N/A[11]

Table 2: Synthesis of Pyrazole-4-carbaldehydes

EntryReactantReagentSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
11-Substituted Phenyl-2-(1-phenylethyldiene) hydrazineVilsmeier-Haack ReagentSiO2 (solvent-free)400N/A5-6N/A[11]
22,5-Dibromo-3-thiophenecarbaldehydePhenylhydrazineEthanol/Acetic AcidN/A1007N/A[11]

Table 3: Synthesis of Fused Pyrazole Systems (Pyrazolo[3,4-d]pyrimidines)

| Entry | Reactants | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 5-Aminopyrazole, Orthoester, Primary Amine | N/A | N/A | N/A | N/A | Good |[13] | | 2 | 3-Aminopyrazole, NBS | THF | N/A | 150 | 120 | 77 |[11] |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives

This protocol is adapted from the work of Sankaran et al. and describes a one-pot synthesis of quinolin-2(1H)-one-based pyrazole derivatives.[9]

Materials:

  • Quinolin-2(1H)-one-based α,β-unsaturated ketones (1 mmol)

  • Arylhydrazines (1 mmol)

  • Glacial Acetic Acid

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the arylhydrazine (1 mmol).

  • Add glacial acetic acid (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 360 W and 120 °C for 7-10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then dry it to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinolin-2(1H)-one-based pyrazole derivative.

Protocol 2: Microwave-Assisted Synthesis of 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles

This two-step protocol, adapted from Sauzem et al., describes the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles.[11][12]

Step 1: Synthesis of Enones (Not microwave-assisted)

  • Synthesize the required enones through a Claisen-Schmidt condensation of an appropriate ketone and aldehyde.

Step 2: Cyclocondensation to form Pyrazole

Materials:

  • Enone (1 mmol)

  • Semicarbazide hydrochloride (1 mmol)

  • Pyridine

  • Methanol/Water solution (3:1 v/v)

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, dissolve the enone (1 mmol) and semicarbazide hydrochloride (1 mmol) in a 3:1 (v/v) mixture of methanol and water.

  • Add a catalytic amount of pyridine to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 W and 70 °C for 4 minutes. The pressure will be approximately 2.2 bar.

  • After completion, cool the reaction vial.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with cold methanol.

  • Further purification can be achieved by recrystallization.

Protocol 3: Microwave-Assisted Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehydes

This protocol is a solvent-free approach for the synthesis of pyrazole-4-carbaldehydes.[11]

Materials:

  • 1-Substituted phenyl-2-(1-phenylethyldiene)hydrazine (1 mmol)

  • Vilsmeier-Haack reagent (POCl₃-DMF) adsorbed on silica gel (SiO₂)

  • Microwave reactor

Procedure:

  • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) in an ice bath.

  • Adsorb the freshly prepared Vilsmeier-Haack reagent onto silica gel.

  • In a microwave-safe vessel, mix the 1-substituted phenyl-2-(1-phenylethyldiene)hydrazine (1 mmol) with the silica gel-adsorbed Vilsmeier-Haack reagent.

  • Place the vessel in a microwave reactor and irradiate at 400 W for 5-6 minutes.

  • After the reaction, allow the mixture to cool.

  • Extract the product from the silica gel using a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde.

  • Purify the product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Microwave-Assisted Pyrazole Synthesis

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Reactants Select Starting Materials (e.g., Chalcone, Hydrazine) Solvent Choose Appropriate Solvent (or Solvent-Free) Reactants->Solvent Vessel Combine in Microwave Vial Solvent->Vessel Microwave Irradiate in Microwave Reactor (Set Power, Temp, Time) Vessel->Microwave Cooling Cool Reaction Mixture Microwave->Cooling Precipitation Precipitate/Extract Product Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Purification Recrystallize/Chromatography Filtration->Purification Product Pure Pyrazole Derivative Purification->Product

Caption: General workflow for microwave-assisted synthesis of pyrazole derivatives.

Signaling Pathway of Celecoxib, a Pyrazole-Containing Drug

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes ArachidonicAcid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesis PDK1 PDK1 PGE2->PDK1 Activates p21_p27 p21, p27 (Cell Cycle Inhibitors) PGE2->p21_p27 Inhibits Expression Cyclins Cyclins (A1, B1, D1) PGE2->Cyclins Promotes Expression Inflammation Inflammation PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits AKT1 AKT1 PDK1->AKT1 Activates Caspases Caspase-3, Caspase-9 (Pro-Apoptotic) AKT1->Caspases Inhibits CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest Cyclins->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory and anti-cancer effects.

References

Application Notes and Protocols: 4-(1H-pyrazol-1-ylmethyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrazol-1-ylmethyl)benzonitrile is a versatile scaffold in medicinal chemistry, combining the biologically active pyrazole and benzonitrile moieties. The pyrazole ring is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer effects. The benzonitrile group, a known bioisostere for other functional groups, can participate in key interactions with biological targets and is present in several therapeutic agents. The unique combination of these two functional groups in this compound makes it and its derivatives promising candidates for the development of novel therapeutics across various disease areas.

These application notes provide an overview of the current understanding of the medicinal chemistry applications of this compound, including its synthesis, and the biological activities of its derivatives. Detailed experimental protocols for synthesis and biological evaluation are also provided to facilitate further research and drug discovery efforts.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a halo-substituted tolunitrile with a pyrazole salt. A general and efficient method is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Bromomethyl)benzonitrile

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirring suspension, add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Diagram of Synthetic Workflow:

Synthesis_Workflow reagents Pyrazole + 4-(Bromomethyl)benzonitrile + K₂CO₃ in DMF reaction Reaction at 60-70°C, 4-6h reagents->reaction Heat workup Aqueous Work-up reaction->workup extraction DCM Extraction workup->extraction purification Silica Gel Chromatography extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas, primarily as anticancer and antimicrobial agents. The core structure serves as a valuable scaffold for the design of potent and selective inhibitors of various biological targets.

Anticancer Activity

The this compound scaffold has been incorporated into molecules targeting various cancer-related pathways.

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of this compound have been investigated as inhibitors of several kinases, including Aurora kinases and Janus kinases (JAKs), which are implicated in cell cycle control and immune responses, respectively.

Diagram of a Generic Kinase Inhibition Pathway:

Kinase_Inhibition cluster_0 Kinase Activity inhibitor Pyrazole-benzonitrile Derivative kinase Kinase (e.g., Aurora, JAK) inhibitor->kinase Binds to active site p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream cellular_response Cell Proliferation, Survival downstream->cellular_response

Caption: General mechanism of kinase inhibition by pyrazole-benzonitrile derivatives.

Quantitative Data on Anticancer Activity:

Compound ClassTargetCell LineIC₅₀ (µM)Reference
Pyrazolo[1,5-a][1][2][3]triazine DerivativesLeukemiaVarious0.32[4]
Pyrazolo[1,5-a][1][2][3]triazine DerivativesColon CancerVarious0.49 - 0.89[4]
Pyrazolo[1,5-a][1][2][3]triazine DerivativesRenal CancerVarious0.92[4]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole DerivativesJAK2-0.166[5]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole DerivativesJAK3-0.057[5]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole DerivativesAurora A-0.939[5]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole DerivativesAurora B-0.583[5]
Pyrazolinyl-Indole DerivativesLeukemiaVarious78.76% inhibition at 10 µM[6]
Pyrazolinyl-Indole DerivativesColon CancerVariousSignificant activity[6]
Pyrazolinyl-Indole DerivativesBreast CancerVariousSignificant activity[6]

Derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

Quantitative Data on Cytotoxicity:

Compound ClassCell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesA549 (Lung)8.21[3]
Pyrazolo[3,4-d]pyrimidine DerivativesHCT-116 (Colon)19.56[3]
Pyrazoline-linked 4-methylsulfonylphenyl scaffoldHL-60 (Leukemia)8.43[7]
Pyrazoline-linked 4-methylsulfonylphenyl scaffoldMDA-MB-231 (Breast)12.54[7]
Pyrazoline-linked 4-methylsulfonylphenyl scaffoldMCF-7 (Breast)16.2[7]
1H-Benzofuro[3,2-c]pyrazole DerivativesK562 (Leukemia)Active[8]
1H-Benzofuro[3,2-c]pyrazole DerivativesA549 (Lung)Active[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The this compound scaffold has been explored for its potential in this area.

Quantitative Data on Antimicrobial Activity:

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrano[2,3-c]pyrazole DerivativesE. coli6.25[9]
Pyrano[2,3-c]pyrazole DerivativesK. pneumoniae6.25[9]
1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrilesE. coli1000[10]
1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrilesS. aureus1000[10]
4-{[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativesGram-positive bacteria0.78[2]
Indazole and Pyrazoline DerivativesStaphylococcus and Enterococcus genera4[11][12]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC₅₀ values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The synthetic accessibility and the possibility for diverse structural modifications make this core an attractive starting point for further medicinal chemistry exploration. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for 4-(1H-pyrazol-1-ylmethyl)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrazol-1-ylmethyl)benzonitrile is a versatile bifunctional building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its structure, featuring a pyrazole ring, a benzonitrile group, and a methylene bridge, allows for diverse chemical transformations. The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitrile group serves as a valuable functional handle, readily convertible into other key functionalities such as carboxylic acids, primary amines, and tetrazoles. This unique combination makes this compound an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Key Synthetic Transformations and Protocols

This document outlines protocols for three fundamental transformations of this compound, converting the nitrile group into a carboxylic acid, a primary amine, and a tetrazole. These derivatives serve as key intermediates for further functionalization and the development of new chemical entities.

Hydrolysis to 4-(1H-pyrazol-1-ylmethyl)benzoic acid

The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, a crucial intermediate for the synthesis of esters, amides, and other acid derivatives with potential biological activities.

Reaction Scheme:

start This compound reagents NaOH, H₂O, EtOH Reflux start->reagents product 4-(1H-pyrazol-1-ylmethyl)benzoic acid reagents->product

Caption: Hydrolysis of this compound.

Experimental Protocol:

A mixture of 4-(1H-pyrazol-1-yl)benzonitrile (2.0 g, 11.82 mmol), ethanol (40 mL), water (40 mL), and sodium hydroxide (0.71 g, 17.73 mmol) is placed in a round-bottom flask. The reaction mixture is heated to reflux at 105 °C and stirred for 16 hours. After completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting residue is diluted with distilled water (30 mL) and extracted with ethyl acetate (50 mL) to remove any unreacted starting material. The aqueous phase is then acidified to a pH of 5 using 6 M hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with distilled water (10 mL), and dried in an oven to yield 4-(1H-pyrazol-1-yl)benzoic acid.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
4-(1H-pyrazol-1-ylmethyl)benzoic acidThis compoundNaOH, H₂OEthanol/Water16105~65

Reduction to (4-(1H-pyrazol-1-ylmethyl)phenyl)methanamine

The reduction of the nitrile group to a primary amine opens up avenues for the synthesis of a wide array of derivatives, including amides, sulfonamides, and imines, which are prevalent in many pharmacologically active molecules.

Reaction Scheme:

start This compound reagents 1. LiAlH₄, THF 2. H₂O start->reagents product (4-(1H-pyrazol-1-ylmethyl)phenyl)methanamine reagents->product

Caption: Reduction of this compound.

Experimental Protocol (General Procedure):

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of this compound in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath. The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (4-(1H-pyrazol-1-ylmethyl)phenyl)methanamine, which can be further purified by column chromatography or distillation.

Quantitative Data (Estimated):

ProductStarting MaterialReducing AgentSolventReaction Time (h)Temperature (°C)Typical Yield (%)
(4-(1H-pyrazol-1-ylmethyl)phenyl)methanamineThis compoundLiAlH₄THF4-12Reflux70-90

Conversion to 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-1H-tetrazole

The conversion of the nitrile to a tetrazole ring is a common strategy in medicinal chemistry, as the tetrazole moiety is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.

Reaction Scheme:

start This compound reagents NaN₃, NH₄Cl DMF start->reagents product 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-1H-tetrazole reagents->product

Caption: Synthesis of 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-1H-tetrazole.

Experimental Protocol (General Procedure):

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.

To a solution of this compound in dimethylformamide (DMF), sodium azide and ammonium chloride are added. The reaction mixture is heated to a temperature between 100-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The mixture is then acidified with dilute hydrochloric acid to a pH of approximately 2-3, which typically results in the precipitation of the tetrazole product. The solid is collected by vacuum filtration, washed thoroughly with water, and dried to afford the crude 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-1H-tetrazole. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data (Estimated):

ProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-1H-tetrazoleThis compoundNaN₃, NH₄ClDMF12-24100-12080-95

Biological Activity and Potential Applications

Derivatives of this compound are expected to exhibit a range of biological activities, primarily due to the presence of the pyrazole pharmacophore. While specific data for the direct derivatives described above is limited in the public domain, the broader class of pyrazole-containing molecules has demonstrated significant potential in drug discovery.

Antimicrobial Activity:

Many pyrazole derivatives have been reported to possess antibacterial and antifungal properties. The synthesized carboxylic acid, amine, and tetrazole can serve as scaffolds for the development of new antimicrobial agents. For instance, the amine derivative can be further functionalized to synthesize novel amides and sulfonamides, classes of compounds known for their antibacterial effects. The mechanism of action for pyrazole-based antimicrobials can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anticancer Activity:

The pyrazole nucleus is a key component of several approved anticancer drugs. The derivatives of this compound could be investigated for their cytotoxic effects against various cancer cell lines. Potential mechanisms of action could involve the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis. The tetrazole derivative, in particular, may exhibit interesting anticancer properties due to its structural similarity to other biologically active tetrazole-containing compounds.

Illustrative Biological Pathway:

cluster_synthesis Synthetic Pathway cluster_activity Potential Biological Targets cluster_outcome Therapeutic Outcomes Start This compound Carboxylic_Acid 4-(1H-pyrazol-1-ylmethyl)benzoic acid Start->Carboxylic_Acid Hydrolysis Amine (4-(1H-pyrazol-1-ylmethyl)phenyl)methanamine Start->Amine Reduction Tetrazole 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-1H-tetrazole Start->Tetrazole Cycloaddition Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Dihydropteroate Synthase) Carboxylic_Acid->Enzyme_Inhibition Amine->Enzyme_Inhibition Cell_Membrane Cell Membrane Disruption Amine->Cell_Membrane Tetrazole->Enzyme_Inhibition Apoptosis Induction of Apoptosis Tetrazole->Apoptosis Antimicrobial Antimicrobial Effect Enzyme_Inhibition->Antimicrobial Anticancer Anticancer Effect Enzyme_Inhibition->Anticancer Cell_Membrane->Antimicrobial Apoptosis->Anticancer

Caption: Potential synthetic pathways and biological targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The straightforward conversion of its nitrile functionality into carboxylic acid, primary amine, and tetrazole moieties provides access to key intermediates for drug discovery and materials science. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potentially significant biological activities. Further investigation into the specific pharmacological properties of the synthesized derivatives is warranted to fully elucidate their therapeutic potential.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is suitable for purity assessment and quantification of the compound in research and quality control settings.

Introduction

This compound is a heterocyclic compound containing both a pyrazole and a benzonitrile moiety.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] Accurate and reliable analytical methods are crucial for the characterization and quality control of such compounds. This application note describes a robust RP-HPLC method for the separation and quantification of this compound.

Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Reagents: Formic acid (reagent grade).

  • Standard: A well-characterized reference standard of this compound.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in water. To prepare, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% (v/v) formic acid in acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Solution: Prepare the sample solution by dissolving the material to be tested in the diluent to achieve a final concentration within the calibration range.

2.3. Chromatographic Conditions

The separation is achieved using a gradient elution on a C18 column.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described method.

ParameterExpected Value
Retention Time (RT) Approximately 10.5 minutes
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) Approximately 0.3 µg/mL
Limit of Quantitation (LOQ) Approximately 1.0 µg/mL

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines. This validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualization of the Experimental Workflow

The logical flow of the analytical process is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_results Results & Reporting prep_standard Prepare Standard Solutions instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->instrument_setup injection_sequence Run Injection Sequence (Standards & Samples) instrument_setup->injection_sequence peak_integration Peak Integration & Identification injection_sequence->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples peak_integration->quantification calibration_curve->quantification data_analysis Data Analysis & System Suitability quantification->data_analysis reporting Generate Report data_analysis->reporting

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications, offering good sensitivity and resolution. Adherence to the detailed protocol will ensure accurate and reproducible results.

References

Nuclear Magnetic Resonance (NMR) techniques for characterizing 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of 4-(1H-pyrazol-1-ylmethyl)benzonitrile, a key building block in medicinal chemistry, using a suite of Nuclear Magnetic Resonance (NMR) techniques. Standard one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are employed for the complete structural elucidation and assignment of all proton and carbon signals. This application note offers detailed experimental protocols and an in-depth analysis of the expected NMR data, serving as a valuable resource for researchers in synthetic chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in the field of drug development due to the prevalence of the pyrazole and benzonitrile moieties in pharmacologically active molecules. The pyrazole ring is a common feature in a variety of therapeutic agents, exhibiting a wide range of biological activities. The benzonitrile group, a versatile synthetic handle, is also present in numerous approved drugs. Accurate and unambiguous structural characterization of this molecule is paramount for its application in the synthesis of novel pharmaceutical candidates.

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. This application note outlines the use of a combination of 1D and 2D NMR experiments to provide a complete and confident assignment of the chemical structure of this compound.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-15 mg of high-purity this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

NMR Data Acquisition

All NMR spectra are to be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4.096 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm in both dimensions

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm (F2, ¹H) x 165 ppm (F1, ¹³C)

    • ¹J(C,H) Coupling Constant: 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 32

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm (F2, ¹H) x 200 ppm (F1, ¹³C)

    • Long-range J(C,H) Coupling Constant: 8 Hz

Data Presentation and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3'~7.55d2.01H
H-4'~6.30t2.01H
H-5'~7.50d2.01H
H-2, H-6~7.65d8.52H
H-3, H-5~7.35d8.52H
-CH₂-~5.40s-2H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)
C-3'~140.5
C-4'~107.0
C-5'~129.5
C-1~142.0
C-2, C-6~128.0
C-3, C-5~133.0
C-4~112.0
-CN~118.5
-CH₂-~55.0
¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole and benzonitrile protons. The three protons of the pyrazole ring will appear as a doublet (H-3'), a triplet (H-4'), and a doublet (H-5'). The benzonitrile ring protons will exhibit a typical AA'BB' system, appearing as two doublets. The methylene bridge protons (-CH₂-) are expected to be a sharp singlet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The nitrile carbon (-CN) will be observed in the characteristic downfield region.

2D NMR Correlation Analysis
  • COSY: This experiment will reveal the proton-proton coupling network. Key correlations are expected between H-3' and H-4', and between H-4' and H-5' within the pyrazole ring. The protons of the benzonitrile ring (H-2/H-6 and H-3/H-5) will also show cross-peaks.

  • HSQC: This spectrum will establish the direct one-bond correlations between protons and their attached carbons. This is crucial for assigning the carbon signals of the protonated aromatic and methylene carbons.

  • HMBC: The HMBC spectrum is vital for confirming the connectivity of the entire molecule by showing long-range (2-3 bond) correlations. Key expected correlations include:

    • The methylene protons (-CH₂-) to the pyrazole carbons (C-5') and the benzonitrile ipso-carbon (C-1).

    • The benzonitrile protons (H-2/H-6) to the nitrile carbon (-CN) and the ipso-carbon (C-1).

    • The pyrazole protons to other carbons within the pyrazole ring.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1d 1D NMR (1H, 13C) prep3->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) prep3->acq2d proc Processing (FT, Phasing) acq1d->proc acq2d->proc assign Signal Assignment proc->assign struc Structure Elucidation assign->struc

Caption: Experimental workflow for NMR characterization.

Key 2D NMR Correlations

molecular_correlations cluster_mol This compound N1 N1' N2 N2' C3 C3' C4 C4' C5 C5' CH2 CH2 C1_bn C1 C2_bn C2 C3_bn C3 C4_bn C4 C5_bn C5 C6_bn C6 CN CN H3 H H3->C5 H4 H H3->H4 H5 H H4->H5 H5->C3 H5->C4 H_CH2 H H_CH2->C5 H_CH2->C1_bn H2_bn H H2_bn->C4_bn H2_bn->C6_bn H3_bn H H2_bn->H3_bn H3_bn->C1_bn H3_bn->C5_bn H5_bn H H6_bn H H5_bn->H6_bn

Caption: Key COSY and HMBC correlations.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural characterization of this compound. The detailed protocols and expected data presented in this application note serve as a comprehensive guide for researchers, ensuring accurate and efficient analysis of this important synthetic intermediate. This rigorous characterization is a critical step in the quality control and advancement of drug discovery programs that utilize this versatile molecular scaffold.

Application Notes and Protocols for Novel Inhibitors Utilizing a 4-(1H-pyrazol-1-ylmethyl)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of novel inhibitors based on the 4-(1H-pyrazol-1-ylmethyl)benzonitrile scaffold. This scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. The following sections detail the biological context, experimental procedures, and data interpretation for a representative inhibitor, designated PZB-K1 , targeting the p38α mitogen-activated protein (MAP) kinase.

Introduction to PZB-K1

PZB-K1 is a novel, ATP-competitive inhibitor designed around the this compound core. This compound has demonstrated high potency and selectivity for p38α kinase, a key regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38α signaling pathway is implicated in a variety of inflammatory diseases and cancers, making it a critical target for therapeutic intervention.

Data Presentation: Inhibitory Profile of PZB-K1

The inhibitory activity of PZB-K1 was assessed through in vitro kinase assays and cell-based proliferation assays. The data presented below illustrates the potency and selectivity of PZB-K1.

Table 1: In Vitro Kinase Inhibitory Activity of PZB-K1

Kinase TargetIC50 (nM)
p38α 15
p38β150
JNK1>1000
JNK2>1000
ERK1>5000
BCR-ABL>10000
RET>10000

Table 2: Anti-proliferative Activity of PZB-K1

Cell LinePredominant PathwayIC50 (µM)
U-937 (human histiocytic lymphoma) p38α dependent 0.5
A549 (human lung carcinoma)p38α active1.2
K562 (human chronic myelogenous leukemia)BCR-ABL driven>50

Signaling Pathway and Mechanism of Action

PZB-K1 exerts its therapeutic effect by inhibiting the p38α MAP kinase signaling pathway. This pathway is a critical cascade that translates extracellular signals into cellular responses. Upon activation by cellular stress or inflammatory cytokines, a series of phosphorylation events lead to the activation of p38α. Activated p38α then phosphorylates downstream transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. By binding to the ATP-binding pocket of p38α, PZB-K1 prevents its phosphorylation and activation, thereby blocking the downstream signaling cascade.

p38_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines Inflammatory Cytokines Receptor Receptor Inflammatory Cytokines->Receptor Cellular Stress Cellular Stress Cellular Stress->Receptor MAP3K MAP3K Receptor->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_alpha p38α MKK3/6->p38_alpha Downstream Kinases Downstream Kinases p38_alpha->Downstream Kinases Transcription Factors Transcription Factors p38_alpha->Transcription Factors PZB_K1 PZB-K1 PZB_K1->p38_alpha Downstream Kinases->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Inhibition of the p38α MAPK signaling pathway by PZB-K1.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of PZB-K1 against p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • PZB-K1 (or other test compounds)

  • ATP

  • Myelin Basic Protein (MBP) as substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 96-well white opaque plates

Procedure:

  • Prepare a serial dilution of PZB-K1 in DMSO, and then dilute further in kinase buffer.

  • In a 96-well plate, add 5 µL of the diluted PZB-K1 solution to each well. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Add 10 µL of a solution containing the p38α kinase and MBP substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final concentration of ATP should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to convert the remaining ATP to ADP.

  • Add 50 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each PZB-K1 concentration relative to the "no inhibitor" control after subtracting the background.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

kinase_assay_workflow Start Start Prepare PZB-K1 Dilutions Prepare PZB-K1 Dilutions Start->Prepare PZB-K1 Dilutions Add PZB-K1 to Plate Add PZB-K1 to Plate Prepare PZB-K1 Dilutions->Add PZB-K1 to Plate Add Enzyme and Substrate Add Enzyme and Substrate Add PZB-K1 to Plate->Add Enzyme and Substrate Initiate Reaction with ATP Initiate Reaction with ATP Add Enzyme and Substrate->Initiate Reaction with ATP Incubate (60 min, 30°C) Incubate (60 min, 30°C) Initiate Reaction with ATP->Incubate (60 min, 30°C) Stop Reaction (ADP-Glo Reagent) Stop Reaction (ADP-Glo Reagent) Incubate (60 min, 30°C)->Stop Reaction (ADP-Glo Reagent) Incubate (40 min, RT) Incubate (40 min, RT) Stop Reaction (ADP-Glo Reagent)->Incubate (40 min, RT) Add Detection Reagent Add Detection Reagent Incubate (40 min, RT)->Add Detection Reagent Incubate (30-60 min, RT) Incubate (30-60 min, RT) Add Detection Reagent->Incubate (30-60 min, RT) Read Luminescence Read Luminescence Incubate (30-60 min, RT)->Read Luminescence Calculate IC50 Calculate IC50 Read Luminescence->Calculate IC50

Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of PZB-K1 on the proliferation of cancer cell lines.

Materials:

  • U-937 or other relevant cancer cell lines

  • PZB-K1

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of PZB-K1 in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted PZB-K1 solutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of p38α Phosphorylation

This protocol is used to confirm the on-target effect of PZB-K1 by measuring the phosphorylation status of p38α in treated cells.

Materials:

  • U-937 cells

  • PZB-K1

  • LPS (lipopolysaccharide) for stimulating p38α phosphorylation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38α (Thr180/Tyr182) and anti-total-p38α

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed U-937 cells and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of PZB-K1 for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce p38α phosphorylation. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38α overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total p38α as a loading control.

  • Quantify the band intensities and normalize the phospho-p38α signal to the total p38α signal.

western_blot_workflow Start Start Cell Treatment (PZB-K1 then LPS) Cell Treatment (PZB-K1 then LPS) Start->Cell Treatment (PZB-K1 then LPS) Cell Lysis Cell Lysis Cell Treatment (PZB-K1 then LPS)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation (p-p38) Primary Antibody Incubation (p-p38) Blocking->Primary Antibody Incubation (p-p38) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-p38)->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection Stripping and Re-probing (Total p38) Stripping and Re-probing (Total p38) Signal Detection->Stripping and Re-probing (Total p38) Data Analysis Data Analysis Stripping and Re-probing (Total p38)->Data Analysis

Caption: Workflow for Western Blot analysis of p38α phosphorylation.

Application Notes and Protocols: 4-(1H-pyrazol-1-ylmethyl)benzonitrile in the Development of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(1H-pyrazol-1-ylmethyl)benzonitrile is a versatile organic compound featuring a pyrazole ring linked to a benzonitrile moiety via a methylene bridge. This unique combination of a nitrogen-rich heterocycle and a cyano-functionalized aromatic ring makes it a promising building block for the development of advanced functional materials. The pyrazole unit can act as a ligand for metal coordination, a hydrogen bond donor/acceptor, and an electronically active component. The benzonitrile group offers opportunities for further chemical modification and contributes to the molecule's electronic and self-assembly properties.[1]

These application notes provide an overview of the potential applications of this compound in materials science, along with a general synthesis protocol and key physicochemical data. While the full potential of this specific molecule is still an active area of research, its structural motifs are present in a variety of established functional materials.

Physicochemical Properties

A summary of the key properties of this compound is provided below. This data is essential for its handling, characterization, and application in materials synthesis.

PropertyValueReference
CAS Number 179057-34-2[1]
Molecular Formula C₁₁H₉N₃[1]
Molecular Weight 183.21 g/mol [1]
IUPAC Name 4-(pyrazol-1-ylmethyl)benzonitrile[1]
Canonical SMILES C1=CN(N=C1)CC2=CC=C(C=C2)C#N[1]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature. Researchers should perform their own characterization.

Potential Applications in Functional Materials

The unique structural features of this compound suggest its utility in several classes of functional materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyrazole nitrogen atoms are excellent coordination sites for metal ions. This makes this compound a promising organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. Pyrazole-based ligands are known to form stable and porous frameworks with applications in:

  • Gas Storage and Separation: The tunable pore size and chemical environment within MOFs can be exploited for the selective adsorption of gases like CO₂, CH₄, and H₂.

  • Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic linkers acting as active sites.

  • Sensing: The luminescence or other physical properties of MOFs can change upon interaction with specific analytes, enabling their use as chemical sensors.[2][3]

Organic Electronics

Pyrazole derivatives have been investigated for their applications in organic electronics due to their charge transport properties and thermal stability.[1] The combination of the electron-donating pyrazole and the electron-withdrawing benzonitrile in the same molecule suggests potential for:

  • Organic Light-Emitting Diodes (OLEDs): As a component of host materials, charge transport layers, or emissive layers.

  • Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

  • Organic Field-Effect Transistors (OFETs): As the semiconductor material in the transistor channel.

Supramolecular Assemblies

The planar aromatic rings and the potential for hydrogen bonding allow this compound to participate in non-covalent interactions like π-π stacking and hydrogen bonding. These interactions can be used to construct well-ordered supramolecular structures such as liquid crystals, gels, and self-assembled monolayers.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via the N-alkylation of pyrazole with 4-(bromomethyl)benzonitrile. This is a standard procedure in heterocyclic chemistry.

Reaction Scheme:

G Synthesis of this compound cluster_reactants Reactants cluster_product Product pyrazole Pyrazole base Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) pyrazole->base benzonitrile 4-(Bromomethyl)benzonitrile benzonitrile->base product This compound base->product N-Alkylation

Caption: General reaction scheme for the synthesis of this compound.

Materials:

  • Pyrazole

  • 4-(bromomethyl)benzonitrile

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add pyrazole (1.0 equivalent) and anhydrous DMF.

  • Deprotonation: Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes. If using NaH (1.1 equivalents), add it portion-wise at 0 °C and then allow the mixture to warm to room temperature.

  • Alkylation: Dissolve 4-(bromomethyl)benzonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Safety Precautions: 4-(bromomethyl)benzonitrile is a lachrymator and should be handled in a fume hood. DMF is a skin irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Structure-Property Relationships

The potential of this compound in functional materials stems directly from its molecular structure. The following diagram illustrates these relationships.

G compound This compound pyrazole Pyrazole Ring compound->pyrazole contains benzonitrile Benzonitrile Moiety compound->benzonitrile contains prop_coord Metal Coordination pyrazole->prop_coord enables prop_hbond Hydrogen Bonding pyrazole->prop_hbond enables prop_electro Electronic Properties (Donor/Acceptor) pyrazole->prop_electro contributes to benzonitrile->prop_electro contributes to prop_pi π-π Stacking benzonitrile->prop_pi enables app_mof MOFs / Coordination Polymers prop_coord->app_mof leads to app_supra Supramolecular Materials prop_hbond->app_supra leads to app_elec Organic Electronics prop_electro->app_elec leads to prop_pi->app_supra leads to

Caption: Structure-property-application relationships for this compound.

Disclaimer: The information provided in these application notes is intended for research and development purposes only. The potential applications described are based on the chemical structure of the molecule and analogies to related compounds. Detailed experimental validation for the use of this compound in the described functional materials is limited in the current scientific literature. Researchers should conduct their own experiments to verify its suitability for any specific application.

References

Application Notes and Protocols for N-alkylation of Pyrazole with 4-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry and materials science, enabling the synthesis of a diverse array of biologically active compounds and functional materials. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a 4-cyanobenzyl group onto the pyrazole nitrogen can serve as a key step in the elaboration of more complex molecules, such as kinase inhibitors or other targeted therapeutics. This document provides a detailed experimental procedure for the N-alkylation of pyrazole with 4-(bromomethyl)benzonitrile, a common and efficient method for synthesizing 1-(4-cyanobenzyl)-1H-pyrazole. The protocol outlines the use of a base-mediated approach, which involves the deprotonation of the pyrazole nitrogen followed by nucleophilic substitution with the alkylating agent.[1][2][3]

Reaction Scheme

The overall reaction involves the deprotonation of pyrazole using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile to form the desired N-alkylated product, 1-(4-cyanobenzyl)-1H-pyrazole, and a salt byproduct.

Caption: General reaction scheme for the N-alkylation of pyrazole.

Experimental Protocols

This section details the necessary materials and step-by-step procedure for the synthesis of 1-(4-cyanobenzyl)-1H-pyrazole.

Materials and Reagents:

  • Pyrazole

  • 4-(Bromomethyl)benzonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq), 4-(bromomethyl)benzonitrile (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the pyrazole.

  • Reaction: Stir the suspension at room temperature for 15-30 minutes. Then, heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-24 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid precipitate (potassium salts) and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Dissolve the residue in ethyl acetate and wash with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-cyanobenzyl)-1H-pyrazole.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[1][2] Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be employed for purification.[5]

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol.

Reagent/ParameterMolar Mass ( g/mol )EquivalentsAmount
Pyrazole68.081.0(user defined)
4-(Bromomethyl)benzonitrile196.051.0(user defined)
Potassium Carbonate (K₂CO₃)138.211.5(user defined)
Reaction Conditions
SolventAcetone-(user defined)
TemperatureReflux (~56 °C)--
Reaction Time4-24 h--
Expected Product
1-(4-Cyanobenzyl)-1H-pyrazole183.21-(calculate theoretical yield)

Mandatory Visualization

experimental_workflow Experimental Workflow for N-alkylation of Pyrazole cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Setup 1. Combine Pyrazole, 4-(bromomethyl)benzonitrile, and K₂CO₃ in a flask. Solvent 2. Add anhydrous acetone. Setup->Solvent Heating 3. Heat the mixture to reflux and monitor by TLC. Solvent->Heating Cooling 4. Cool the reaction to room temperature. Heating->Cooling Filtration 5. Filter the solid salts. Cooling->Filtration Concentration1 6. Concentrate the filtrate. Filtration->Concentration1 Extraction 7. Dissolve in EtOAc and wash with water and brine. Concentration1->Extraction Drying 8. Dry the organic layer over Na₂SO₄. Extraction->Drying Concentration2 9. Concentrate to obtain crude product. Drying->Concentration2 Purification 10. Purify by column chromatography or recrystallization. Concentration2->Purification Analysis 11. Characterize the final product (NMR, MS, etc.). Purification->Analysis

Caption: Workflow for the N-alkylation of pyrazole.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-(Bromomethyl)benzonitrile is a lachrymator and should be handled with care.

  • Acetone is a flammable solvent; avoid open flames and sparks.

  • Handle all chemicals with caution and consult the Safety Data Sheets (SDS) for each reagent before use.

Characterization of the Product

The final product, 1-(4-cyanobenzyl)-1H-pyrazole, should be characterized to confirm its identity and purity. Typical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: Determination of the melting point can be an indicator of purity.

This detailed protocol provides a robust method for the synthesis of 1-(4-cyanobenzyl)-1H-pyrazole, a valuable intermediate for further chemical synthesis in drug discovery and materials science.

References

Application Note: Mass Spectrometry Analysis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the mass spectrometry analysis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile, a heterocyclic compound with potential applications in medicinal chemistry and material science.[1] The methodology outlines the use of Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) for structural elucidation. A predicted fragmentation pathway and key quantitative data are presented to facilitate compound identification and characterization.

Introduction

This compound is an organic compound featuring a pyrazole ring linked to a benzonitrile group via a methylene bridge.[1] This unique structure, combining two biologically significant pharmacophores, makes it a valuable scaffold for developing novel therapeutic agents.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, while benzonitrile derivatives have been reported to possess antitumor and antibacterial properties.[1] Accurate structural confirmation and identification are critical in the development of such compounds. Mass spectrometry, particularly ESI-MS/MS, is a powerful analytical technique for determining molecular weight and probing molecular structure through controlled fragmentation.[2][3] This document details a standard protocol for the analysis of this compound and describes its expected fragmentation patterns.

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve the standard in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Further dilute the stock solution with a 50:50 mixture of acetonitrile and water (containing 0.1% formic acid for promoting protonation) to a final concentration of 1-10 µg/mL.

  • Vortex the solution thoroughly to ensure homogeneity.

Mass Spectrometry Analysis

The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

  • Ionization Mode: ESI in positive ion mode.

  • Infusion: The working solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Typical):

    • Capillary Voltage: 3.5 – 4.5 kV

    • Nebulizer Gas (N₂): 1.0 – 2.0 Bar

    • Drying Gas (N₂): 6 – 8 L/min

    • Drying Gas Temperature: 180 – 220 °C

    • Scan Range (MS1): m/z 50 - 500

  • Tandem Mass Spectrometry (MS/MS):

    • The protonated molecular ion [M+H]⁺ is selected as the precursor ion.

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern.

Results and Data Presentation

The molecular formula of this compound is C₁₁H₉N₃, with a molecular weight of 183.21 g/mol .[1] In positive mode ESI-MS, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺, at m/z 184.22.

Quantitative Data Summary

The MS/MS analysis of the precursor ion (m/z 184.22) is predicted to yield several characteristic fragment ions. The primary fragmentation is expected to occur at the methylene bridge connecting the pyrazole and benzonitrile moieties. This is a common fragmentation pathway for N-pyrazolylmethyl substituted compounds.[2] A summary of the expected ions is provided in Table 1.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Formula of Fragment Neutral Loss Proposed Structure
184.22116.05[C₈H₆N]⁺C₃H₄N₂ (Pyrazole)Cyanobenzyl cation
184.2281.05[C₄H₅N₂]⁺C₇H₅N (Benzonitrile)Methyl-pyrazole cation
116.0589.04[C₇H₅]⁺HCN (Hydrogen Cyanide)Phenyl cation

Table 1: Predicted quantitative data for the ESI-MS/MS analysis of this compound.

Diagrams and Visualizations

Experimental Workflow

The overall process from sample preparation to data acquisition and analysis is illustrated in the following workflow diagram.

G Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Weigh Compound B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Solution (1-10 µg/mL in ACN:H₂O) B->C D Direct Infusion via Syringe Pump C->D E ESI Source (Positive Ion Mode) D->E F MS1 Scan (Identify [M+H]⁺) E->F G Isolate Precursor Ion (m/z 184.22) F->G H MS/MS Fragmentation (Collision-Induced Dissociation) G->H I Detect Fragment Ions H->I J Propose Fragmentation Pathway I->J

Caption: Workflow for MS analysis of this compound.

Proposed Fragmentation Pathway

Based on the principles of mass spectrometry and known fragmentation patterns of related structures, the following pathway is proposed for the protonated molecule.[2][4] The primary cleavage occurs at the benzylic C-N bond, which is typically the most labile site in such structures.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the N-alkylation of pyrazole with 4-(bromomethyl)benzonitrile can stem from several factors, including suboptimal reaction conditions, incomplete reaction, and side reactions. To improve the yield, consider the following optimization strategies:

    • Choice of Base and Solvent: The combination of base and solvent is critical for efficient N-alkylation. A common and effective system is using a carbonate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Stronger bases like sodium hydride (NaH) can also be employed to ensure complete deprotonation of pyrazole, potentially leading to higher yields.[1]

    • Reaction Temperature: The reaction temperature should be carefully controlled. While heating can increase the reaction rate, excessive temperatures may lead to the formation of degradation products. It is recommended to start at room temperature and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reagent Stoichiometry: Ensure the appropriate stoichiometry of the reactants. Using a slight excess of the alkylating agent, 4-(bromomethyl)benzonitrile (e.g., 1.1 equivalents), can help drive the reaction to completion.[1] However, a large excess should be avoided as it can lead to the formation of quaternary ammonium salts as byproducts.

    • Alternative Methods: Consider alternative synthetic approaches that have been shown to improve yields in N-alkylation of pyrazoles:

      • Phase Transfer Catalysis (PTC): This method, particularly under solvent-free conditions, can provide high yields and simplify the work-up procedure.[1]

      • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly shorten reaction times and often leads to improved yields.[1]

Parameter Condition A (Standard) Condition B (Optimized) Condition C (Alternative) Expected Outcome
Base K₂CO₃ (2.0 equiv)NaH (1.2 equiv)K₂CO₃ (2.0 equiv)Increased deprotonation and reactivity with NaH.
Solvent DMFDry THFAcetonitrileTHF is a good alternative to DMF; Acetonitrile for PTC.
Temperature Room Temperature to 80 °C0 °C to Room TemperatureRoom TemperatureMilder conditions with NaH to control reactivity.
Additive NoneNoneTetrabutylammonium bromide (TBAB, 0.1 equiv)PTC enhances reaction rate and yield.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: The primary impurity in the synthesis of this compound is often the undesired N2-alkylation regioisomer. Additionally, over-alkylation of the product or side reactions of the starting materials can occur.

    • Controlling Regioselectivity: The formation of the N2-isomer is a common challenge in the alkylation of unsymmetrical pyrazoles.[1] To favor the formation of the desired N1-isomer, consider the following:

      • Steric Hindrance: While pyrazole itself is symmetric, any substituents would direct alkylation to the less sterically hindered nitrogen. For unsubstituted pyrazole, the electronic effects are the primary determinant.

      • Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor the formation of a single regioisomer.[1]

      • Bulky Alkylating Agents: While not directly applicable to the synthesis of the target molecule, the principle of using sterically bulky reagents to enhance selectivity is a known strategy.[2]

    • Minimizing Over-alkylation: The formation of a quaternary pyrazolium salt can occur if the product reacts further with the alkylating agent. To prevent this, use a controlled amount of 4-(bromomethyl)benzonitrile and monitor the reaction closely to stop it once the starting pyrazole is consumed.

    • Purification: Proper purification is essential to remove any formed impurities. Flash column chromatography on silica gel is a common and effective method for separating the desired product from isomers and other impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is a standard protocol for the synthesis of this compound?

    • A1: A general and reliable starting point is the base-mediated N-alkylation of pyrazole. A frequently used combination is potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF.[1] The reaction is typically stirred at room temperature or gently heated to ensure completion.

  • Q2: How can I monitor the progress of the reaction?

    • A2: The reaction progress can be effectively monitored by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (pyrazole and 4-(bromomethyl)benzonitrile) and the appearance of the product spot can be visualized under UV light. LC-MS can also be used for more quantitative monitoring.

  • Q3: What is the best way to purify the crude product?

    • A3: After the reaction is complete, the crude product is typically worked up by quenching the reaction with water and extracting with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The resulting crude material can be purified by flash column chromatography on silica gel to obtain the pure this compound.

Experimental Protocols

Protocol 1: Standard N-Alkylation using Potassium Carbonate

This protocol describes a general procedure for the synthesis of this compound using potassium carbonate in DMF.

  • To a solution of pyrazole (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

  • Add a solution of 4-(bromomethyl)benzonitrile (1.1 equivalents) in DMF to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, the temperature can be increased to 50-80 °C.

  • After completion, pour the reaction mixture into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants 1. Combine Pyrazole and K₂CO₃ in DMF add_alkylating 2. Add 4-(bromomethyl)benzonitrile prep_reactants->add_alkylating stir 3. Stir at RT (or heat) add_alkylating->stir monitor 4. Monitor by TLC/LC-MS stir->monitor quench 5. Quench with Water monitor->quench Reaction Complete extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry and Concentrate extract->dry chromatography 8. Flash Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_conditions Review Reaction Conditions: - Base and Solvent - Temperature - Stoichiometry start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Significant Side Products? check_conditions->side_reactions optimize_base Optimize Base/Solvent: - Try NaH in THF - Use PTC with TBAB incomplete_reaction->optimize_base No increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time Yes side_reactions->optimize_base No purification Optimize Purification: - Adjust chromatography gradient side_reactions->purification Yes optimize_temp Optimize Temperature: - Gradual increase - Monitor for degradation optimize_base->optimize_temp optimize_stoich Adjust Stoichiometry: - Slight excess of alkylating agent optimize_temp->optimize_stoich

Caption: Troubleshooting decision tree for improving the yield of the synthesis.

References

Technical Support Center: Purification of Crude 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(1H-pyrazol-1-ylmethyl)benzonitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization, column chromatography, and trituration. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as 4-(bromomethyl)benzonitrile and pyrazole, solvents from the reaction, and side products. A significant potential impurity is the unwanted isomer, 4-(2H-pyrazol-2-ylmethyl)benzonitrile, which can form during synthesis. The formation of this isomer can be minimized by using specific synthetic routes, for instance, by reacting a suitable salt of 1,2,4-triazole with α-bromo-4-tolunitrile to achieve high selectivity.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin Layer Chromatography (TLC).[2][3] HPLC can provide quantitative purity data, while ¹H NMR is excellent for identifying the desired product and the presence of isomers or other impurities. TLC is a quick method to monitor the progress of a purification process.

Q4: What is "oiling out" during recrystallization and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid during cooling. This often happens if the melting point of the solid is lower than the temperature of the solution or if the concentration of the solute is too high. To prevent this, you can try adding more solvent to the hot solution or cooling the solution more slowly. If oiling out occurs, reheat the solution to redissolve the oil, add more solvent, and then allow it to cool slowly.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Try a different solvent or a mixed-solvent system where the compound has lower solubility at room temperature. - Ensure you are using the minimum amount of hot solvent to dissolve the compound. - Cool the solution slowly and then in an ice bath to maximize crystal formation.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Use a small amount of hot solvent to wash the filter paper and funnel to recover any precipitated product.
Compound "Oils Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution until the oil redissolves. - Add more of the "good" solvent to lower the saturation point. - Cool the solution very slowly. - Consider using a lower-boiling point solvent system.
The solution is supersaturated.- Add a small amount of additional hot solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Colored Impurities Remain After Purification Presence of highly colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield.
Isomeric Impurity Still Present After Column Chromatography The isomer has a similar polarity to the desired product.- Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. - Consider using a different stationary phase, such as alumina. - Preparative HPLC can be used for difficult separations.
Product is a Persistent Oil or Gummy Solid Residual solvent or low melting point of the product.- Ensure the product is thoroughly dried under vacuum. - Try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane) to induce solidification.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This method is effective when finding a single suitable solvent is difficult. A common approach is to dissolve the compound in a "good" solvent where it is highly soluble and then add a "poor" solvent where it is less soluble to induce crystallization.

Methodology:

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or acetone).

  • While the solution is hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography

Column chromatography is a highly effective method for separating the desired product from impurities with different polarities.

Methodology:

  • Prepare the Column: Pack a glass column with silica gel slurried in the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A common system for compounds of this type is a mixture of petroleum ether and diethyl ether. The polarity of the eluent can be gradually increased if necessary.

  • Collect Fractions: Collect the eluting solvent in fractions and monitor the composition of each fraction using TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Table 1: Example Column Chromatography Conditions for Pyrazole Derivatives

CompoundStationary PhaseEluent System (v/v)YieldReference
4-(1H-pyrazol-1-yl)benzonitrile derivativeSilica GelPetroleum ether/Et₂O: 60/4065%[4]
1-(4-methoxyphenyl)-1H-pyrazole derivativeSilica GelPetroleum ether/Et₂O: 75/2544%[4]
Protocol 3: Trituration

Trituration is a simple and effective method for purifying a solid that contains small amounts of soluble impurities.

Methodology:

  • Place the crude, solid this compound in a flask.

  • Add a small amount of a cold solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., cold diethyl ether).[1]

  • Stir or swirl the mixture for a period of time to allow the impurities to dissolve.

  • Collect the purified solid by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Minimal Hot Solvent add_antisolvent Add 'Poor' Solvent (e.g., water, hexane) until Turbid dissolve->add_antisolvent re_dissolve Add 'Good' Solvent to Re-dissolve add_antisolvent->re_dissolve cool_slowly Cool Slowly to Room Temperature re_dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filter and Wash ice_bath->filter dry Dry Crystals filter->dry

Caption: Workflow for purification by mixed-solvent recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow prepare_column Prepare Silica Gel Column load_sample Load Crude Sample on Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate

Caption: General workflow for purification by column chromatography.

troubleshooting_logic start Crude Product purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Crystallinity column Column Chromatography purification_choice->column Complex Mixture trituration Trituration purification_choice->trituration Minor Soluble Impurities analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column->analysis trituration->analysis pure_product Pure Product analysis->pure_product Purity > 98% troubleshoot Troubleshoot analysis->troubleshoot Purity < 98% oiling_out Oiling Out? troubleshoot->oiling_out low_yield Low Yield? troubleshoot->low_yield impurity_present Impurity Still Present? troubleshoot->impurity_present adjust_solvent Adjust Solvent System oiling_out->adjust_solvent optimize_conditions Optimize Conditions low_yield->optimize_conditions change_method Change Purification Method impurity_present->change_method adjust_solvent->recrystallization optimize_conditions->recrystallization change_method->column

Caption: Logical workflow for troubleshooting purification issues.

References

Avoiding the formation of isomeric impurities in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the formation of isomeric impurities during pyrazole synthesis. Here you will find troubleshooting guides and frequently asked questions to help you achieve higher regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why are they a problem?

A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3] The regiochemical outcome is governed by several key factors:[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less crowded carbonyl group.[1][2]

  • Electronic Effects: The electronic nature of the substituents is crucial. Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for nucleophilic attack.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to standard solvents like ethanol.[4][5][6]

Q3: I'm getting a mixture of N-alkylated pyrazole isomers. How can I control the regioselectivity of N-alkylation?

A3: N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers.[7][8] The regioselectivity of this reaction can be controlled by several factors:

  • Choice of Base: The nature of the base used is critical. For example, while K2CO3 in DMSO can lead to preferential N1-alkylation, using magnesium ethoxide (Mg(OEt)2) has been shown to favor the formation of N2-alkylated products.[9][10] Using sodium hydride (NaH) can also prevent the formation of regioisomeric products in certain cases.[7][8]

  • Cation Effects: The size and charge of the cation associated with the base can influence the reaction's outcome.[7][8]

  • Substituent Effects: The electronic and steric properties of the substituents already on the pyrazole ring can direct the incoming alkyl group to a specific nitrogen atom.

Troubleshooting Guides

Problem: Poor regioselectivity in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.

This is a classic challenge in Knorr pyrazole synthesis, often resulting in a difficult-to-separate mixture of isomers.[4][5]

G cluster_start Troubleshooting Workflow cluster_solvent Step 1: Solvent Optimization cluster_analysis Step 2: Analysis & Further Steps start Poor Regioselectivity Observed (Isomer Ratio < 90:10) solvent_check What solvent are you using? start->solvent_check ethanol Standard Alcohol (e.g., Ethanol) solvent_check->ethanol Standard fluorinated Fluorinated Alcohol (TFE/HFIP) solvent_check->fluorinated Fluorinated recommend_solvent Action: Switch to TFE or HFIP. These solvents dramatically improve regioselectivity. ethanol->recommend_solvent re_evaluate Re-evaluate Isomer Ratio fluorinated->re_evaluate recommend_solvent->re_evaluate success Success! Isomer Ratio > 95:5 re_evaluate->success Improved consider_alt Still Poor Selectivity? Consider Alternative Synthesis Routes re_evaluate->consider_alt Not Improved alt_routes Examples: - Synthesis from N-alkylated tosylhydrazones and alkynes - 1,3-dipolar cycloadditions consider_alt->alt_routes

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:

  • Optimize the Solvent: The most impactful and often simplest change is the reaction solvent. Standard solvents like ethanol frequently yield low regioselectivity.[4] Switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the formation of the desired regioisomer.[4][5][6]

  • Control Reaction Temperature: Perform initial reactions at room temperature when using fluorinated alcohols, as these conditions can already provide high selectivity.[5]

  • Analyze Substituent Effects:

    • Electronic: If your 1,3-diketone has one substituent that is strongly electron-withdrawing (e.g., a CF₃ group) and another that is aryl or alkyl, the initial attack of the more nucleophilic nitrogen of the hydrazine will likely occur at the carbonyl adjacent to the electron-withdrawing group.

    • Steric: If one substituent is significantly bulkier than the other, the initial attack is more likely to occur at the less sterically hindered carbonyl.

  • Consider an Alternative Synthetic Route: If optimizing the Knorr synthesis does not provide the desired purity, alternative methods that offer complete regioselectivity may be necessary. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes is reported to offer excellent control.[11]

Data Presentation: Solvent Effects on Regioselectivity

The choice of solvent is a critical parameter for controlling the isomeric ratio in the synthesis of N-substituted pyrazoles from 1,3-diketones and hydrazines.

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine

EntrySolventIsomer Ratio (A:B)Total Yield (%)Reference
1EtOH45:5585[4]
2TFE85:1590[4][5]
3HFIP97:395[4][5]

Regioisomer A is 1-methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole. Regioisomer B is 1-methyl-3-(2-furyl)-5-(trifluoromethyl)pyrazole.

Table 2: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and Phenylhydrazine

EntrySolventIsomer Ratio (A:B)Total Yield (%)Reference
1EtOH60:4088[4]
2TFE91:992[4]
3HFIP>99:196[4]

Regioisomer A is 1-phenyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole. Regioisomer B is 1-phenyl-3-(2-furyl)-5-(trifluoromethyl)pyrazole.

Key Reaction Pathways & Mechanisms

The formation of regioisomers in the Knorr synthesis arises from two competing reaction pathways.

G reactants Unsymmetrical 1,3-Diketone + R²-NH-NH₂ intermediateA Intermediate A (Attack at C1) reactants->intermediateA Pathway A (Favored by steric/ electronic factors) intermediateB Intermediate B (Attack at C3) reactants->intermediateB Pathway B productA Regioisomer A intermediateA->productA Cyclization & Dehydration productB Regioisomer B intermediateB->productB Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

This diagram illustrates that the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl compound can occur at either of the two distinct carbonyl carbons.[2] This leads to two different intermediates, which, after cyclization and dehydration, yield the two final regioisomeric pyrazole products. Factors like solvent, steric hindrance, and electronics determine which pathway is favored.[1][2]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of N-Methylpyrazoles using HFIP as a Solvent

This protocol is adapted from a general procedure that demonstrates significantly improved regioselectivity by using a fluorinated alcohol.[4][5]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-aryl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 eq) in HFIP (approx. 0.2 M solution).

  • To this solution, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones

This method provides an alternative route that offers complete regioselectivity, avoiding the issues associated with the Knorr synthesis.[1][11]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • Pyridine (solvent)

  • 18-crown-6 (0.1 eq)

Procedure:

  • To a solution of the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (1.2 eq) in pyridine, add 18-crown-6 (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (2.0 eq) in portions, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]

References

Challenges in scaling up the production of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 4-(1H-pyrazol-1-ylmethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of pyrazole with a 4-(halomethyl)benzonitrile, typically 4-(bromomethyl)benzonitrile, in the presence of a base. This reaction involves the nucleophilic attack of the pyrazole nitrogen on the benzylic carbon of 4-(bromomethyl)benzonitrile.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: The main challenges in scaling up this synthesis are:

  • Regioselectivity: The N-alkylation of pyrazole can result in a mixture of two regioisomers: the desired N1-substituted product (this compound) and the undesired N2-substituted isomer. The similar properties of the nitrogen atoms in the pyrazole ring make controlling the selectivity difficult.[1]

  • Purification: The separation of the N1 and N2 isomers can be challenging due to their similar physical properties. On a large scale, methods like column chromatography are often economically unviable.[2]

  • Reaction Control: The alkylation reaction can be exothermic and requires careful temperature management to prevent side reactions and ensure safety.

  • Product Isolation: Efficiently isolating the pure product from the reaction mixture, especially through crystallization, can be difficult.

Q3: How can I improve the regioselectivity of the N-alkylation reaction to favor the desired N1 isomer?

A3: Improving regioselectivity is a key challenge. Here are some strategies:

  • Choice of Base and Solvent: The reaction conditions, including the base and solvent, can influence the isomer ratio. Using a milder base and optimizing the solvent system may favor the formation of the desired N1 isomer.[1]

  • Use of Pyrazole Salts: Preparing a salt of pyrazole before reacting it with the alkylating agent can enhance selectivity. For instance, using the sodium or potassium salt of pyrazole in a suitable solvent like DMF has been shown to improve selectivity in similar reactions.[2]

  • Steric Hindrance: The formation of the major regioisomer can be controlled by sterics.[3][4] While not directly applicable to unsubstituted pyrazole, this is a key consideration for substituted pyrazoles.

Q4: What are the best methods for purifying this compound, especially at a larger scale?

A4: For large-scale purification, the following methods are preferred over column chromatography:

  • Crystallization: This is the most industrially viable method. It often involves screening various solvents to find one that selectively crystallizes the desired isomer. Sometimes, forming an acid addition salt can facilitate selective crystallization.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Problem: Low Reaction Yield
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time or temperature. Monitor the reaction progress by TLC or HPLC. - Ensure the base is of good quality and used in the correct stoichiometric amount.
Side Product Formation - Optimize reaction temperature. Lowering the temperature may reduce the formation of byproducts. - Ensure high-purity starting materials. Impurities can lead to unwanted side reactions.
Product Degradation - If the product is unstable at higher temperatures, consider running the reaction at a lower temperature for a longer duration. - Work under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation.
Poor Product Isolation - Optimize the work-up procedure, including the extraction solvent and washing steps. - For crystallization, screen a variety of solvents and solvent mixtures to maximize recovery.
Problem: Poor Regioselectivity (High percentage of N2-isomer)
Possible Cause Suggested Solution
Reaction Conditions Favoring N2-isomer - Screen different solvents. Polar aprotic solvents like DMF or acetonitrile are commonly used.[2] - Experiment with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃). The nature of the cation can influence regioselectivity.[1]
Direct Alkylation of Pyrazole - Consider a two-step process where pyrazole is first deprotonated to form its salt (e.g., sodium pyrazolide) before the addition of 4-(bromomethyl)benzonitrile. This can significantly improve selectivity.[2]
Problem: Difficulty in Purification
Possible Cause Suggested Solution
Isomers have similar physical properties - For crystallization, perform a thorough solvent screen to find a system that provides good separation. Consider using a mixture of solvents. - If crystallization of the free base is challenging, attempt to form a salt (e.g., with HCl or H₂SO₄) and crystallize the salt. The free base can be regenerated after purification.
Oily Product - Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization. - Ensure all solvent from the reaction and work-up has been removed under reduced pressure.

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity in Pyrazole N-Alkylation (Representative Data)

Base Solvent Temperature (°C) N1:N2 Isomer Ratio (Approx.)
K₂CO₃Acetonitrile801:1
NaHDMF25>95:5
Cs₂CO₃Acetonitrile801.5:1

Note: This data is representative and illustrates general trends in N-alkylation of pyrazoles. The exact ratios for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • Pyrazole

  • 4-(Bromomethyl)benzonitrile

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of pyrazole (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-(bromomethyl)benzonitrile (1.05 eq.) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Dissolve Pyrazole and K₂CO₃ in DMF start->reactants add_alkyl_halide Add 4-(Bromomethyl)benzonitrile reactants->add_alkyl_halide heat Heat to 60-70°C add_alkyl_halide->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Quench with Water monitor->quench Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (TLC/HPLC) start->check_completion incomplete Increase reaction time/temperature check_completion->incomplete No check_side_products Are there significant side products? check_completion->check_side_products Yes incomplete->check_completion optimize_temp Optimize reaction temperature check_side_products->optimize_temp Yes check_workup Was the work-up and isolation efficient? check_side_products->check_workup No end Improved Yield optimize_temp->end optimize_workup Optimize extraction and purification steps check_workup->optimize_workup No check_workup->end Yes optimize_workup->end

Caption: Troubleshooting guide for low yield in the synthesis reaction.

regioisomer_formation pyrazole Pyrazole N1_isomer N1-isomer (Desired) pyrazole->N1_isomer Attack at N1 N2_isomer N2-isomer (Undesired) pyrazole->N2_isomer Attack at N2 plus + alkyl_halide 4-(Bromomethyl)benzonitrile

Caption: Formation of N1 and N2 regioisomers during N-alkylation of pyrazole.

References

Optimizing reaction conditions for the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[1] Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to competing reactions.[1] It is also crucial to optimize reaction parameters such as temperature, solvent, and stoichiometry.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to avoid degradation of products.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on your reactants.[1] The choice of solvent can have a significant impact; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[2][3]

Q3: My reaction mixture is turning a dark color. What is causing this and how can I prevent it?

A3: Discoloration, often a yellow or red hue, is frequently observed in Knorr-type pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[4] Using freshly purified hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these colored byproducts.

Q4: What is the best way to purify my crude pyrazole derivative?

A4: The most common methods for purifying pyrazole derivatives are recrystallization and column chromatography. The choice depends on the physical properties of your compound (solid or oil) and the nature of the impurities. For solid products, recrystallization is often effective.[5] A good solvent for recrystallization will dissolve the pyrazole at high temperatures but not at low temperatures.[5] If you have a mixture of regioisomers or other closely related impurities, column chromatography on silica gel is typically the preferred method.[6]

Troubleshooting Guides

Issue 1: Low Product Yield
Possible CauseTroubleshooting Step
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and hydrazine. Hydrazine derivatives can degrade over time; consider using a freshly opened bottle or purifying it before use.[1]
Suboptimal Reaction Temperature The optimal temperature can vary significantly depending on the substrates. If the reaction is slow at room temperature, consider heating. For thermally sensitive compounds, lower temperatures may be necessary. A temperature-controlled study can identify the optimal condition.[7]
Incorrect Solvent The solvent can influence both the reaction rate and regioselectivity. If the yield is low, screen different solvents. For instance, fluorinated alcohols can improve both yield and regioselectivity in some cases.[2][3]
Inappropriate Catalyst or Catalyst Loading For acid-catalyzed reactions like the Knorr synthesis, the choice and amount of acid can be critical. If no catalyst is used, consider adding a catalytic amount of a protic acid (e.g., acetic acid). If a catalyst is already in use, optimizing its loading is recommended.[8][9]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure all starting material has been consumed. If the reaction stalls, consider increasing the reaction time or temperature.[8]
Product Degradation Prolonged reaction times or excessive heat can lead to product degradation. Once the reaction is complete, work it up promptly.
Formation of Stable Intermediates In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the pyrazole. Adding a dehydrating agent or increasing the temperature might be necessary.[6]
Issue 2: Poor Regioselectivity
Possible CauseTroubleshooting Step
Use of Unsymmetrical 1,3-Dicarbonyl This is the primary cause of regioisomer formation.[1]
Reaction Conditions Favoring Both Isomers Systematically vary the reaction conditions. The choice of solvent is a critical parameter to investigate.[2][3]
Kinetic vs. Thermodynamic Control The reaction temperature can influence which regioisomer is favored. Running the reaction at different temperatures may favor the formation of one isomer over the other.[7]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Synthesis

The following table illustrates the impact of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.

Entry1,3-Diketone (R1)SolventRatio of Regioisomers (2a:3a)Total Yield (%)
1CF3EtOH15:8590
2CF3TFE85:1588
3CF3HFIP97:392
4C2F5EtOH50:5091
5C2F5HFIP98:295

Data adapted from J. Org. Chem. 2008, 73, 9, 3523–3526.[2][3] The desired regioisomer is represented by 2a .

Table 2: Effect of Temperature on Pyrazole Synthesis

This table shows the influence of temperature on the yield of a specific pyrazole synthesis.

EntryTemperature (°C)Yield (%)
1Room Temperature75
25085
38092
410088 (slight degradation observed)

Note: This is representative data; optimal temperatures will vary based on specific substrates.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (optional, e.g., a few drops of concentrated HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. The addition may be exothermic.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Protocol 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

This protocol outlines the synthesis of a tetrasubstituted pyrazole via a 1,3-dipolar cycloaddition reaction.[1]

Materials:

  • α-bromocinnamaldehyde (1.0 eq)

  • Hydrazonyl chloride (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dry chloroform or dichloromethane

Procedure:

  • Dissolve the α-bromocinnamaldehyde and the hydrazonyl chloride in dry chloroform or dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add triethylamine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.[1]

Mandatory Visualization

experimental_workflow start Start reagents Combine 1,3-Dicarbonyl and Hydrazine in Solvent start->reagents reaction Stir at RT or Heat (Monitor by TLC/LC-MS) reagents->reaction workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification workup->purification cryst Recrystallization purification->cryst If solid chrom Column Chromatography purification->chrom If oil or isomer mixture analysis Characterization (NMR, MS, etc.) cryst->analysis chrom->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis and purification of pyrazole derivatives.

troubleshooting_low_yield start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify_sm Purify starting materials check_purity->purify_sm No check_completion Is the reaction going to completion? check_purity->check_completion Yes purify_sm->start optimize_time_temp Increase reaction time or temperature check_completion->optimize_time_temp No check_regioisomers Are regioisomers being formed? check_completion->check_regioisomers Yes optimize_time_temp->start optimize_solvent Change solvent (e.g., to TFE/HFIP) check_regioisomers->optimize_solvent Yes check_side_reactions Are there other side products? check_regioisomers->check_side_reactions No end_good Yield Improved optimize_solvent->end_good optimize_conditions Optimize stoichiometry, catalyst, and temperature check_side_reactions->optimize_conditions Yes end_bad Consult further literature check_side_reactions->end_bad No optimize_conditions->end_good

Caption: A troubleshooting flowchart for addressing low yields in pyrazole synthesis.

References

Resolving common issues in the crystallization of 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 4-(1H-pyrazol-1-ylmethyl)benzonitrile. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization protocol for this compound?

A1: The first and most critical step is to select a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Given the structure of this compound, which possesses both polar (nitrile, pyrazole) and non-polar (benzene ring) moieties, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Q2: How do I experimentally screen for a suitable crystallization solvent?

A2: A systematic solvent screening should be performed on a small scale. A general procedure is outlined in the "Experimental Protocols" section. This involves testing the solubility of a small amount of your compound in various solvents at both room temperature and the solvent's boiling point.

Q3: What are some common single and mixed solvent systems that could be effective for this compound?

A3: For pyrazole derivatives and aromatic nitriles, a range of solvents can be considered. Based on general principles, good starting points for single solvents include ethanol, methanol, isopropanol, ethyl acetate, and acetone.[1] If a single solvent is not ideal, a mixed solvent system can be employed. Common miscible solvent pairs include ethanol/water, methanol/water, ethyl acetate/hexane, and acetone/hexane.

Q4: My compound is not crystallizing upon cooling. What should I do?

A4: If no crystals form, the solution may not be sufficiently supersaturated. Several techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.

  • Concentration: If too much solvent was used, carefully evaporate a portion of the solvent to increase the solute concentration and then allow it to cool again.

  • Lower Temperature: Cool the solution to a lower temperature, for instance, in an ice bath or refrigerator, to further decrease the solubility of your compound.

Q5: My compound is "oiling out" instead of crystallizing. How can I resolve this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool more slowly.

  • Consider using a solvent with a lower boiling point. A related compound, 4-(1H-pyrazol-1-yl)benzonitrile, has a reported melting point of 89 °C, which can serve as a useful reference.

Q6: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?

A6: Rapid crystallization can trap impurities within the crystal lattice. To promote the formation of larger, purer crystals, slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like an ice bath. Using a slightly larger volume of solvent can also help to slow down the rate of crystallization.

Q7: The yield of my recrystallized product is very low. What are the possible reasons and solutions?

A7: A low yield can result from several factors:

  • Using too much solvent: This will result in a significant amount of the compound remaining in the mother liquor. If possible, concentrate the mother liquor to recover more product.

  • Premature crystallization: If the solution cools and crystals form during a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No Crystal Formation - Solution is not supersaturated.- Insufficient cooling time.- Scratch the inner surface of the flask.- Add a seed crystal.- Concentrate the solution by evaporating some solvent.- Cool to a lower temperature for a longer period.
"Oiling Out" - Cooling is too rapid.- Solvent boiling point is too high.- High concentration of impurities.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Choose a solvent with a lower boiling point.- Purify the crude material further before crystallization.
Rapid Crystallization - Solution is too concentrated.- Cooling is too fast.- Add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.
Low Yield - Too much solvent was used.- Premature crystallization during filtration.- Incomplete cooling.- Concentrate the mother liquor to recover more product.- Use a pre-heated funnel for hot filtration.- Ensure adequate cooling time at a low temperature.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Crystallization

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, water) dropwise, starting with about 0.5 mL.

  • Agitate the tubes at room temperature and observe the solubility. If the compound dissolves completely, the solvent is not suitable for single-solvent crystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

  • Observe the solubility at elevated temperatures. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • A suitable solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

Protocol 2: General Single-Solvent Recrystallization Procedure

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to just dissolve the compound completely. It is advisable to add the solvent in small portions while heating and stirring.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • If there are insoluble impurities or activated charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Common Solvents for Crystallization and Their Boiling Points

This table can be used as a reference for selecting a suitable solvent, keeping in mind that the boiling point should ideally be lower than the melting point of this compound to avoid "oiling out".

SolventBoiling Point (°C)Polarity
Hexane69Non-polar
Toluene111Non-polar
Ethyl Acetate77Intermediate
Acetone56Intermediate
Isopropanol82Polar
Ethanol78Polar
Methanol65Polar
Water100Very Polar

Visualizations

Caption: Troubleshooting workflow for common crystallization problems.

Solvent_Selection Solvent Selection Workflow start Start: Select Potential Solvents test_rt Test Solubility at Room Temp start->test_rt dissolves_rt Soluble at RT: Reject for single solvent test_rt->dissolves_rt Yes insoluble_rt Insoluble at RT test_rt->insoluble_rt No test_hot Test Solubility in Hot Solvent insoluble_rt->test_hot dissolves_hot Soluble when Hot test_hot->dissolves_hot Yes insoluble_hot Insoluble when Hot: Reject test_hot->insoluble_hot No cool_solution Cool Solution dissolves_hot->cool_solution crystals_form Crystals Form? cool_solution->crystals_form suitable_solvent Suitable Solvent Found crystals_form->suitable_solvent Yes no_crystals No Crystals: Reject or try mixed solvent crystals_form->no_crystals No

Caption: Logical workflow for selecting a suitable crystallization solvent.

References

Identification and characterization of byproducts in 4-(1H-pyrazol-1-ylmethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of byproducts encountered during the synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Isomeric Byproduct

Problem: Analysis of the crude reaction mixture by HPLC, GC-MS, or NMR indicates the presence of a significant impurity with the same mass as the desired product, this compound.

Probable Cause: The primary byproduct in the N-alkylation of pyrazole with 4-(bromomethyl)benzonitrile is the formation of the regioisomeric N2-alkylated product, 4-(2H-pyrazol-2-ylmethyl)benzonitrile. The reaction can occur at either of the two nitrogen atoms of the pyrazole ring.

Solution:

  • Optimize Reaction Conditions to Favor N1-Alkylation:

    • Solvent Selection: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF and DMSO are often good starting points for achieving high selectivity.[1]

    • Base Selection: The use of potassium carbonate (K₂CO₃) in DMSO is known to be effective for regioselective N1-alkylation.[1] In some cases, switching to sodium hydride (NaH) can prevent the formation of isomeric byproducts.[1]

    • Steric Hindrance: Employing a bulkier leaving group on the benzonitrile starting material or adding substituents to the pyrazole ring can sterically hinder the N2 position, thus favoring N1-alkylation.

  • Purification: If the formation of the N2-isomer cannot be completely suppressed, purification of the desired N1-isomer is necessary.

    • Column Chromatography: Separation of the two isomers can be achieved by silica gel column chromatography. A gradient elution system, for example, with a mixture of ethyl acetate and petroleum ether, can be effective.

    • Recrystallization: If there is a significant difference in the solubility of the two isomers, recrystallization from a suitable solvent can be an effective purification method.

Data for Identification:

Table 1: Comparative Analytical Data for N1 and N2 Isomers

ParameterThis compound (Desired Product)4-(2H-pyrazol-2-ylmethyl)benzonitrile (N2-Isomer Byproduct - Predicted Data)
Molecular Weight 183.21 g/mol 183.21 g/mol
¹H NMR (CDCl₃, 400 MHz) Predicted: ~7.6-7.8 ppm (d, 2H, Ar-H), ~7.5 ppm (d, 1H, pyrazole-H), ~7.3 ppm (d, 2H, Ar-H), ~6.3 ppm (t, 1H, pyrazole-H), ~5.4 ppm (s, 2H, CH₂)Predicted: ~7.6-7.8 ppm (d, 2H, Ar-H), ~7.5 ppm (s, 2H, pyrazole-H), ~7.3 ppm (d, 2H, Ar-H), ~5.4 ppm (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) Predicted: ~140, 132, 129, 128, 118, 112, 107, 55 ppmPredicted: ~138, 132, 129, 128, 118, 112, 58 ppm
Mass Spectrum (EI) Predicted m/z (%): 183 (M+), 116, 89, 68Predicted m/z (%): 183 (M+), 116, 89, 68

Note: Predicted NMR and MS data for the N2-isomer are based on known data for the N1-isomer and general spectroscopic principles for pyrazole derivatives. Actual experimental data may vary and should be used for confirmation.

Issue 2: Low Yield of the Desired Product

Problem: The overall yield of this compound is consistently low, even after purification.

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: Besides the formation of the N2-isomer, other side reactions may be consuming the starting materials. This can include polymerization of the starting materials or reactions with solvent impurities.

  • Degradation of Starting Materials or Product: The starting materials or the product might be unstable under the reaction conditions.

  • Loss during Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or purification steps.

Solution:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Control of Reaction Conditions:

    • Temperature: Ensure the reaction is carried out at the optimal temperature. Some N-alkylation reactions proceed well at room temperature, while others may require heating.[1]

    • Inert Atmosphere: If the starting materials are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents and Solvents: Use high-purity starting materials and dry solvents to minimize side reactions.

  • Optimize Work-up Procedure: Minimize the number of extraction and washing steps to reduce product loss. Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most common byproduct is the N2-alkylated regioisomer, 4-(2H-pyrazol-2-ylmethyl)benzonitrile. This arises from the alkylation of the second nitrogen atom in the pyrazole ring.

Q2: How can I distinguish between the desired N1-isomer and the N2-isomer byproduct?

A2: The most effective method for distinguishing between the two isomers is through ¹H NMR spectroscopy. The symmetry of the N2-isomer results in a simplified spectrum for the pyrazole ring protons compared to the N1-isomer. In the ¹H NMR of the N2-isomer, the two protons on the pyrazole ring are chemically equivalent and typically appear as a singlet, whereas in the N1-isomer, they are distinct and will show characteristic splitting patterns (doublet and triplet).

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and byproduct ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying the molecular weight of the products and byproducts and analyzing their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the desired product and any isolated byproducts.

Q4: Are there any other potential byproducts I should be aware of?

A4: While the N2-isomer is the most common, other byproducts can form depending on the reaction conditions and the purity of the starting materials. These can include:

  • Products from side reactions of 4-(bromomethyl)benzonitrile: Such as the corresponding alcohol or ether if water or alcohol impurities are present.

  • Polymers: If the reaction is run at a high concentration or temperature for an extended period.

  • Byproducts from solvent reactions: For example, if DMF is used as a solvent at high temperatures, it can decompose and lead to impurities.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis

This protocol provides a general method for the separation and analysis of this compound and its N2-isomer. Optimization may be required based on the specific column and HPLC system used.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective for separating pyrazole regioisomers.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase (initial conditions) or a compatible solvent like acetonitrile.

Protocol 2: General Procedure for NMR Sample Preparation
  • Sample Amount: Weigh approximately 5-10 mg of the purified product or byproduct.

  • Solvent: Use a deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Place the weighed sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the NMR tube and gently shake or vortex to dissolve the sample completely.

    • If the sample does not fully dissolve, gentle warming or sonication may be applied.

    • Place the prepared NMR tube into the spectrometer for analysis.

Visualizations

Synthesis_Pathway pyrazole Pyrazole base Base (e.g., K₂CO₃) Solvent (e.g., DMF) pyrazole->base benzonitrile 4-(Bromomethyl)benzonitrile benzonitrile->base product This compound (Desired Product) base->product N1-Alkylation byproduct 4-(2H-pyrazol-2-ylmethyl)benzonitrile (N2-Isomer Byproduct) base->byproduct N2-Alkylation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_isomers Analyze for Isomers (NMR, HPLC) start->check_isomers isomers_present Isomers Detected check_isomers->isomers_present Yes no_isomers No Significant Isomers check_isomers->no_isomers No optimize_conditions Optimize Reaction: - Base - Solvent - Temperature isomers_present->optimize_conditions check_completeness Check Reaction Completeness (TLC/HPLC) no_isomers->check_completeness purify Purify Product: - Column Chromatography - Recrystallization optimize_conditions->purify incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction Complete check_completeness->complete Yes optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp check_workup Review Work-up and Purification Procedures complete->check_workup

Caption: Troubleshooting workflow for synthesis issues.

References

Stability testing of 4-(1H-pyrazol-1-ylmethyl)benzonitrile under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the stability of 4-(1H-pyrazol-1-ylmethyl)benzonitrile. The information is presented in a question-and-answer format to address potential issues during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

A1: Based on its structure, the primary degradation pathways for this compound are expected to involve hydrolysis of the nitrile group and potential oxidation or photolytic degradation of the pyrazole and benzonitrile rings. The methylene bridge connecting the two rings could also be a site for oxidative degradation.

Q2: Is this compound expected to be stable in aqueous solutions?

A2: The stability in aqueous solutions will likely be pH-dependent. The benzonitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[1][2][3][4][5] Some pyrazole derivatives have also shown instability in aqueous buffers, suggesting that the pyrazole ring could also be susceptible to hydrolysis.[6][7]

Q3: What are the recommended stress conditions for forced degradation studies of this compound?

A3: Forced degradation studies should be conducted under the conditions recommended by the International Council for Harmonisation (ICH) guidelines.[8] These include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl

  • Basic Hydrolysis: 0.1 M to 1 M NaOH

  • Oxidative Degradation: 3% to 30% hydrogen peroxide

  • Thermal Degradation: 60°C to 80°C

  • Photostability: Exposure to UV and visible light

Q4: What are the likely degradation products to be observed?

A4: Potential degradation products include 4-(1H-pyrazol-1-ylmethyl)benzoic acid (from nitrile hydrolysis), hydroxylated derivatives of the pyrazole or benzonitrile ring (from oxidation), and potentially cleavage products at the methylene bridge under oxidative stress.

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions.

  • Troubleshooting Steps:

    • Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time.

    • For hydrolytic studies, consider refluxing the solution.

    • For photostability, ensure the light source provides sufficient energy and the exposure time is adequate.

    • Confirm the purity and identity of the starting material to ensure it is the correct compound.

Issue 2: The mass balance in my stability study is poor (sum of the parent compound and degradation products is significantly less than 100%).

  • Possible Cause:

    • Formation of non-UV active or volatile degradation products.

    • Degradation products are not being eluted from the HPLC column.

    • Inaccurate response factors for degradation products.

  • Troubleshooting Steps:

    • Use a universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in conjunction with a UV detector to identify non-chromophoric degradants.

    • Analyze the headspace of thermally stressed samples by GC-MS to check for volatile products.

    • Modify the HPLC method (e.g., gradient, mobile phase composition) to ensure all degradation products are eluted.

    • If possible, isolate major degradation products and determine their relative response factors.

Issue 3: Multiple degradation peaks are observed, making identification difficult.

  • Possible Cause: Complex degradation pathways or the formation of secondary degradation products.

  • Troubleshooting Steps:

    • Perform a time-course degradation study to identify primary and secondary degradation products. Primary degradants will form first, and their concentration may decrease over time as they convert to secondary products.

    • Use LC-MS/MS to obtain fragmentation data for each degradation product to aid in structural elucidation.

    • Compare the degradation profiles under different stress conditions to identify common and unique degradants, which can provide clues about the reaction mechanisms.

Experimental Protocols

The following are general protocols for conducting forced degradation studies. The concentrations, temperatures, and time points should be optimized for this compound.

1. Acidic and Basic Hydrolysis

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • For acidic hydrolysis, add an equal volume of 0.1 N HCl. For basic hydrolysis, use 0.1 N NaOH.[8]

  • Heat the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before HPLC analysis.[8]

2. Oxidative Degradation

  • Prepare a solution of the compound (e.g., 1 mg/mL).

  • Add an equal volume of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw samples at various time points for analysis.

3. Thermal Degradation

  • Store the solid compound in a controlled temperature oven (e.g., 80°C).

  • Prepare a solution of the compound and store it at a high temperature (e.g., 60°C).

  • Sample at various time points for analysis.

4. Photostability Testing

  • Expose the solid compound and a solution of the compound to a calibrated light source that emits both UV and visible light.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after a defined exposure period.

Data Presentation

Table 1: Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductExpected Degradation Pathway
Acid/Base Hydrolysis4-(1H-pyrazol-1-ylmethyl)benzoic acidHydrolysis of the nitrile group[1][5]
Oxidation4-(1H-pyrazol-1-ylmethyl)benzamidePartial hydrolysis of the nitrile group[9]
OxidationHydroxylated pyrazole derivativesOxidation of the pyrazole ring[10][11]
OxidationHydroxylated benzonitrile derivativesOxidation of the benzonitrile ring
PhotolysisIsomeric rearrangement productsPhotochemical rearrangement of the pyrazole ring[12]
ThermalN₂ and other small moleculesCleavage of the pyrazole ring[13][14][15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound solution Prepare Solution (e.g., 1 mg/mL) start->solution solid Solid Compound start->solid acid Acid Hydrolysis (0.1N HCl, 60°C) solution->acid base Base Hydrolysis (0.1N NaOH, 60°C) solution->base oxidation Oxidation (3% H₂O₂) solution->oxidation thermal_sol Thermal (Solution) (60°C) solution->thermal_sol photo Photostability (UV/Vis Light) solution->photo thermal_solid Thermal (Solid) (80°C) solid->thermal_solid solid->photo neutralize Neutralize (for Hydrolysis) acid->neutralize base->neutralize sampling Sample at Time Points oxidation->sampling thermal_sol->sampling thermal_solid->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc neutralize->sampling characterize Characterize Degradants hplc->characterize

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound benzamide 4-(1H-pyrazol-1-ylmethyl)benzamide parent->benzamide H₂O, H⁺/OH⁻ benzoic_acid 4-(1H-pyrazol-1-ylmethyl)benzoic acid parent->benzoic_acid H₂O, H⁺/OH⁻ (harsher) hydroxylated_pyrazole Hydroxylated Pyrazole Derivative parent->hydroxylated_pyrazole [O] hydroxylated_benzonitrile Hydroxylated Benzonitrile Derivative parent->hydroxylated_benzonitrile [O] isomer Isomeric Rearrangement Product parent->isomer benzamide->benzoic_acid

Caption: Potential degradation pathways of the target compound.

References

Technical Support Center: Analytical Methods for 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development and troubleshooting for 4-(1H-pyrazol-1-ylmethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for the analysis of this compound?

A typical starting point for reversed-phase HPLC analysis would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Given the aromatic and polar nature of the compound, a gradient elution is often effective.

Q2: How can I confirm the identity of my synthesized this compound?

A combination of analytical techniques is recommended for unambiguous identification. Mass spectrometry (MS) will provide the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and connectivity of the atoms.

Q3: What are the common degradation pathways for pyrazole-containing compounds that I should be aware of during analysis?

Pyrazole rings are generally stable; however, degradation can occur under harsh conditions such as strong acid or base, high temperatures, or exposure to strong oxidizing agents. Potential degradation could involve hydrolysis of the nitrile group or modification of the pyrazole ring. It is crucial to use freshly prepared solutions and avoid extreme pH and temperature conditions during sample preparation and analysis.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes & Solutions:

    • Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with residual acidic silanols on the silica-based column packing.

      • Solution: Add a competing base to the mobile phase (e.g., 0.1% triethylamine) or use a low-pH mobile phase (e.g., with 0.1% formic acid or TFA) to protonate the basic sites on the analyte and minimize these interactions. Using a base-deactivated column is also a good option.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute the sample and reinject.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

      • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound.

Problem: Inconsistent Retention Times

  • Possible Causes & Solutions:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

      • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase in a single container can improve consistency.

    • Column Equilibration: Insufficient column equilibration time between gradient runs can cause retention time drift.

      • Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase composition before each injection.

    • Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.

      • Solution: Check the pump for leaks and perform routine maintenance.

Problem: Ghost Peaks

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.

      • Solution: Use high-purity HPLC-grade solvents. Flush the system and injector with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

    • Sample Degradation: The analyte may be degrading in the sample vial.

      • Solution: Use freshly prepared samples and consider using an autosampler with temperature control.

Mass Spectrometry (MS)

Problem: No or Low Signal Intensity

  • Possible Causes & Solutions:

    • Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions.

      • Solution: Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates). For this compound, electrospray ionization (ESI) in positive ion mode should be effective due to the basic nitrogen atoms.

    • Sample Preparation: The sample concentration may be too low, or the solvent may be incompatible with the MS analysis.

      • Solution: Increase the sample concentration. Ensure the final sample solvent is compatible with the mobile phase to prevent precipitation in the source.

Problem: Complex or Unidentifiable Mass Spectrum

  • Possible Causes & Solutions:

    • In-source Fragmentation: The compound may be fragmenting in the ionization source.

      • Solution: Reduce the fragmentor or cone voltage to minimize in-source fragmentation and enhance the molecular ion peak.

    • Presence of Impurities or Adducts: The spectrum may show peaks corresponding to impurities or adducts (e.g., sodium or potassium adducts).

      • Solution: Improve sample purification. Scrutinize the mass differences between major peaks to identify common adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad Peaks in the ¹H NMR Spectrum

  • Possible Causes & Solutions:

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.

      • Solution: Treat the sample with a chelating agent like EDTA or pass the NMR tube through a strong magnet to attract paramagnetic particles.

    • Chemical Exchange: Protons involved in chemical exchange (e.g., N-H protons if present as an impurity tautomer) can appear as broad signals.

      • Solution: Lowering the temperature of the NMR experiment can sometimes sharpen these signals.

    • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.

      • Solution: Re-shim the spectrometer.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Protocol 2: GC-MS Method
  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-400

Protocol 3: NMR Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Concentration: 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Data Presentation

Table 1: Representative HPLC and MS Data

ParameterValue
HPLC
Retention Time (tᵣ)~ 8.5 min (under conditions in Protocol 1)
Mass Spectrometry (ESI+)
[M+H]⁺ (m/z)196.087
Common Adducts (m/z)[M+Na]⁺: 218.069, [M+K]⁺: 234.043
Major Fragments (MS/MS of [M+H]⁺)m/z 116 (loss of pyrazole), m/z 90

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
7.65d2HAromatic CH (ortho to CN)
7.50s1HPyrazole CH
7.35d2HAromatic CH (meta to CN)
6.30t1HPyrazole CH
5.40s2HMethylene CH₂
7.60s1HPyrazole CH
¹³C NMR Chemical Shift (ppm) Assignment
142.1Aromatic C (ipso to CH₂)
139.5Pyrazole C
132.8Aromatic CH (ortho to CN)
129.2Pyrazole C
128.0Aromatic CH (meta to CN)
118.5Nitrile C≡N
112.0Aromatic C (ipso to CN)
106.0Pyrazole C
55.0Methylene CH₂

Note: The data presented in these tables is representative and may vary depending on the specific experimental conditions and instrumentation.

Visualizations

hplc_troubleshooting start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution1 Adjust Mobile Phase pH Add Ion-Pairing Agent Use Base-Deactivated Column peak_shape->solution1 Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No solution2 Ensure Consistent Mobile Phase Prep Increase Column Equilibration Time Check Pump retention_time->solution2 Yes solution3 Use High-Purity Solvents Flush System Prepare Fresh Samples ghost_peaks->solution3 Yes end_node Problem Resolved ghost_peaks->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation s1 Weigh Compound s2 Dissolve in Appropriate Solvent s1->s2 s3 Filter (if necessary) s2->s3 a1 HPLC-UV/MS s3->a1 a2 GC-MS s3->a2 a3 NMR s3->a3 d1 Confirm Purity & Identity a1->d1 a2->d1 a3->d1 d2 Troubleshoot if Necessary d1->d2

Caption: A general experimental workflow for the analysis of this compound.

Technical Support Center: Enhancing Regioselectivity of Pyrazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole alkylation reactions. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity during the N-alkylation of pyrazoles. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic chemistry endeavors.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the alkylation of pyrazoles, offering targeted solutions to improve regioselectivity and reaction outcomes.

Problem 1: My reaction yields a mixture of N1 and N2 regioisomers with poor selectivity.

This is the most common challenge in pyrazole alkylation. The ratio of N1 to N2 isomers is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.

  • Solution 1: Analyze Steric Hindrance. Alkylation generally favors the less sterically hindered nitrogen atom.[1][2]

    • Action: If your pyrazole has a bulky substituent at the 3-position, the N1 position is typically favored.[2] Conversely, using a sterically demanding alkylating agent, such as one with a triphenylmethyl group or bulky α-halomethylsilanes, can enhance selectivity for the less hindered nitrogen.[2][3]

  • Solution 2: Modify the Solvent System. The polarity and nature of the solvent have a significant impact on regioselectivity.[2]

    • Action: Start with polar aprotic solvents like DMF or DMSO, which are known to favor the formation of a single regioisomer.[2] For certain substrates, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[2][4]

  • Solution 3: Optimize the Base. The choice of base is critical and can even reverse the regioselectivity.[2][5]

    • Action: A common starting point is K₂CO₃ in DMSO, which is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2][6] In some cases, switching to a stronger base like sodium hydride (NaH) in THF can provide high N1-regioselectivity, particularly with primary alkyl halides, and may prevent the formation of isomeric byproducts.[2][5] For selective N2-alkylation, a magnesium-catalyzed approach using MgBr₂ has been shown to be highly effective.[7]

  • Solution 4: Consider a Directing Group. A substituent on the pyrazole ring can direct the alkylation to a specific nitrogen.[5][8]

    • Action: Functional groups capable of chelating with the cation of the base can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the other.[5] For instance, modifying an acetyl group to a hydrazone has been shown to guide the reaction.[5][8]

Problem 2: The reaction yield is low, even with good regioselectivity.

Low yields can stem from several factors, including suboptimal reaction conditions, poor reagent reactivity, or side reactions.

  • Solution 1: Optimize Reaction Conditions.

    • Action: Systematically vary the temperature. Some reactions require heating to proceed at a reasonable rate, while others may be more efficient at room temperature or below to minimize side reactions. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Solution 2: Evaluate Reagent Reactivity and Stoichiometry.

    • Action: Ensure the alkylating agent is suitable for the chosen method. For example, in acid-catalyzed alkylations, benzylic and phenethyl trichloroacetimidates often give good yields, whereas methyl or tert-butyl imidates may not be as effective.[2] Also, verify the precise stoichiometry of the pyrazole, alkylating agent, and base, as even small deviations can negatively impact the yield.[2]

  • Solution 3: Explore Alternative Methodologies.

    • Action: If standard methods are ineffective, consider alternatives such as phase-transfer catalysis (PTC), which can offer high yields and simplify the work-up procedure.[2] For highly specific transformations, enzymatic alkylation can provide excellent regioselectivity (>99%) and may be a viable option.[2][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of pyrazole alkylation?

A1: The regioselectivity of pyrazole alkylation is primarily governed by a combination of:

  • Steric Effects: Alkylation typically occurs at the less sterically hindered nitrogen atom. The size of both the substituents on the pyrazole ring and the alkylating agent are crucial.[1][2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the site of alkylation.[2][5]

  • Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF and DMSO, and fluorinated alcohols like TFE and HFIP, are known to enhance regioselectivity.[2][4]

  • Base and Counter-ion: The choice of base and its corresponding cation can influence the regioselectivity, sometimes through chelation effects with substituents on the pyrazole ring.[5][8]

Q2: What are considered standard starting conditions for a regioselective N1-alkylation?

A2: A reliable set of starting conditions for achieving N1-alkylation is the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][6] Another effective system, particularly for primary alkyl halides, is sodium hydride (NaH) in tetrahydrofuran (THF).[2][11]

Q3: How can I achieve selective N2-alkylation?

A3: While N1-alkylation is more commonly favored due to sterics, selective N2-alkylation can be achieved. A recently developed method utilizes magnesium bromide (MgBr₂) as a catalyst with α-bromoacetates and acetamides as alkylating agents. This has been shown to produce N2-alkylated products with high regioselectivity.[7]

Q4: Can I predict the major regioisomer based on the structure of my pyrazole?

A4: While not always definitive, you can make an educated prediction. For 3-substituted pyrazoles, the N1 isomer is generally the major product due to reduced steric hindrance at that position.[2] However, strong electronic effects or the use of specific catalytic systems can override steric factors. It is always recommended to perform a small-scale test reaction and confirm the structure of the product(s) by spectroscopic methods, such as NOESY NMR experiments.[1]

Q5: Are there catalyst-free methods for regioselective pyrazole alkylation?

A5: Yes, highly regioselective catalyst-free methods have been developed. For instance, a Michael reaction has been employed for the N1-alkylation of 1H-pyrazoles, achieving excellent yields (>90%) and regioselectivity (N1/N2 > 99.9:1).[12][13][14]

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Pyrazole Alkylation

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA (cat.)DCE2.5 : 156[1]
3-Phenyl-1H-pyrazole2-Bromo-N,N-dimethylacetamideMgBr₂ (cat.), i-Pr₂NEtTHF<1 : >9975[7]
3-Substituted pyrazolesVarious alkyl/aryl halidesK₂CO₃DMSOHighly N1 selective-[6]
3-CF₃-pyrazole (with hydrazone directing group)Ethyl iodoacetateK₂CO₃MeCNHighly N1 or N2 selective-[5][8]
Various pyrazolesα-HalomethylsilanesK₂CO₃DMF92:8 to >99:1Good[3]

Note: Regioselectivity and yield are highly substrate-dependent. This table provides examples of trends under different conditions.

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using NaH in DMF

This protocol is adapted for the selective N1-alkylation of a pyrazole using an alkyl halide.[11]

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Magnesium-Catalyzed N2-Regioselective Alkylation

This protocol describes a method for the selective N2-alkylation of 3-substituted pyrazoles.[7]

  • Preparation: In a glovebox under a nitrogen atmosphere, charge a vial with the 3-substituted-1H-pyrazole (1.0 equivalent) and MgBr₂ (0.2 equivalents).

  • Addition of Reagents: Add anhydrous THF and the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 equivalents).

  • Base Addition: Add diisopropylethylamine (i-Pr₂NEt, 2.1 equivalents) dropwise to the solution at 25 °C.

  • Reaction: Stir the resulting mixture at 25 °C for 2 hours.

  • Quenching: Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Work-up: Concentrate the solution to dryness. Add water to the residue and extract with isopropyl acetate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N2-alkylated product.

Visualizations

Troubleshooting_Workflow start Start: Poor Regioselectivity (N1/N2 Mixture) sterics Analyze Steric Hindrance - Pyrazole substituents - Alkylating agent bulk start->sterics solvent Modify Solvent System - Polar aprotic (DMF, DMSO) - Fluorinated alcohols (TFE, HFIP) start->solvent base Optimize Base/Catalyst - K2CO3 (N1) - NaH (N1) - MgBr2 (N2) start->base directing_group Consider Directing Group Strategy start->directing_group outcome Improved Regioselectivity sterics->outcome solvent->outcome base->outcome directing_group->outcome Influencing_Factors center Regioselectivity (N1 vs. N2) sub_sterics Substrate Sterics sub_sterics->center sub_electronics Substrate Electronics sub_electronics->center reagent_sterics Alkylating Agent Sterics reagent_sterics->center solvent Solvent Polarity solvent->center base Base/Counter-ion base->center catalyst Catalyst catalyst->center

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(1H-Pyrazol-1-ylmethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(1H-pyrazol-1-ylmethyl)benzonitrile derivatives, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of comprehensive SAR studies on this exact chemical series, this guide synthesizes findings from closely related N-benzyl pyrazole and phenylpyrazole analogs to infer the likely impact of structural modifications on biological activity. The primary focus is on their potential as enzyme inhibitors, particularly targeting kinases, a common area of investigation for pyrazole-containing compounds.

Inferred Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is anticipated to be significantly influenced by substitutions on both the pyrazole and the benzonitrile rings. The core structure consists of a pyrazole ring linked to a benzonitrile moiety via a methylene bridge.

Caption: General overview of the key modification sites on the this compound scaffold.

Pyrazole Ring Substitutions

Substitutions at the C3, C4, and C5 positions of the pyrazole ring are crucial for modulating potency and selectivity towards specific biological targets.[1]

  • Position C3: Introduction of small alkyl or aryl groups can significantly influence binding affinity. For instance, in related series, a methyl group at this position has been shown to be well-tolerated.

  • Position C4: This position is often a key point for introducing diversity. Halogenation (e.g., with bromine or chlorine) can enhance potency, potentially through favorable interactions within the target's binding pocket.

  • Position C5: Similar to C3, substitution at this position with small, lipophilic groups can impact activity. In some kinase inhibitor series, a methyl group at C5 has been found to be beneficial.[2]

Benzonitrile Ring Substitutions

Modifications to the benzonitrile ring primarily affect the compound's overall potency and pharmacokinetic properties.

  • Ortho and Meta Positions: Introduction of small electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, which may affect target engagement.

  • Para Position (Cyano Group): The nitrile group is a key feature, often acting as a hydrogen bond acceptor or participating in other key interactions within the active site of target enzymes. Its replacement would likely lead to a significant loss of activity.

Comparative Data of Analogous Pyrazole Derivatives

The following table summarizes the inhibitory activities of representative N-benzyl pyrazole and phenylpyrazole derivatives against various kinases, providing a basis for comparison and hypothesis generation for the target scaffold.

Compound IDScaffoldR1 (Pyrazole C3)R2 (Pyrazole C4)R3 (Pyrazole C5)R4 (Phenyl)Target KinaseIC50 (nM)
A-1 N-Benzyl PyrazolePhenylHH4-ClChk248.4
A-2 N-Benzyl PyrazolePhenylHH4-NO2Chk217.9
B-1 PhenylpyrazoleHH3',4'-dichloro-(1,1'-biphenyl)-3-yl-HIV-1 RT~6x more potent than lead
C-1 N-Benzyl PyrazoleHHIsopropyl4-OHSGLT1Potent Inhibition
D-1 Phenylpyrazole---4-Fp38α-

Data synthesized from analogous series reported in the literature.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives are crucial for reproducible research.

General Synthesis of 4-((1H-Pyrazol-1-yl)methyl)benzonitrile Derivatives

A common synthetic route involves the N-alkylation of a substituted pyrazole with 4-(bromomethyl)benzonitrile.

synthesis_workflow cluster_reactants Starting Materials Pyrazole Substituted Pyrazole Reaction N-Alkylation (Base, Solvent) Pyrazole->Reaction Benzonitrile 4-(Bromomethyl)benzonitrile Benzonitrile->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product Target 4-((Substituted-pyrazol-1-yl)methyl)benzonitrile Derivative Purification->Product

Caption: General workflow for the synthesis of 4-((1H-pyrazol-1-yl)methyl)benzonitrile derivatives.

Procedure:

  • To a solution of the appropriately substituted pyrazole in a suitable solvent (e.g., DMF, acetonitrile), a base (e.g., K2CO3, NaH) is added.

  • The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the pyrazole nitrogen.

  • 4-(Bromomethyl)benzonitrile is then added to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The crude product is then purified using standard techniques such as column chromatography to yield the desired 4-((substituted-pyrazol-1-yl)methyl)benzonitrile derivative.

In Vitro Kinase Inhibition Assay

A widely used method to determine the inhibitory potency of compounds against specific kinases is the ADP-Glo™ Kinase Assay.[4]

kinase_assay_workflow Compound_Prep Prepare serial dilutions of test compounds Reaction_Setup Add kinase, substrate, ATP, and test compound to well plate Compound_Prep->Reaction_Setup Incubation Incubate to allow kinase reaction to proceed Reaction_Setup->Incubation ADP_Detection Add ADP-Glo™ Reagent to convert remaining ATP to light Incubation->ADP_Detection Luminescence_Reading Measure luminescence ADP_Detection->Luminescence_Reading IC50_Calc Calculate IC50 values Luminescence_Reading->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Reaction Setup: In a multi-well plate, combine the kinase enzyme, its specific substrate, ATP, and the diluted test compound. Include appropriate controls (no inhibitor and no enzyme).

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • ADP Detection: Stop the kinase reaction and add the ADP-Glo™ reagent, which depletes the remaining ATP and converts the generated ADP into a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]

mtt_assay_workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading GI50_Calc Calculate GI50 (concentration for 50% growth inhibition) Absorbance_Reading->GI50_Calc

Caption: Workflow for a cell-based MTT proliferation assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • GI50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 value.

Conclusion

References

A Comparative Guide to Purity Validation of 4-(1H-pyrazol-1-ylmethyl)benzonitrile using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a cornerstone of chemical analysis, particularly within the pharmaceutical and fine chemical sectors. For a compound such as 4-(1H-pyrazol-1-ylmethyl)benzonitrile, a key building block in many synthetic pathways, the selection of an appropriate analytical technique is critical for ensuring quality, safety, and consistency in research and development. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.

The Power of qNMR in Purity Determination

Quantitative NMR (qNMR) has risen as a formidable primary ratio method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound for precise quantification, qNMR is a direct method.[2] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal's integral area and the number of nuclei responsible for that signal.[1][3] This allows for the direct quantification of a substance against a certified, and often structurally unrelated, internal standard.[2]

Key advantages of employing qNMR for purity analysis include:

  • Direct Measurement: It eliminates the need for a chemically identical reference standard of the analyte.[2]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[4]

  • Versatility: A single internal standard can be utilized for the quantification of a diverse range of compounds.[2]

  • Structural Confirmation: The same experiment provides valuable structural information about the analyte and any proton-bearing impurities.[2]

  • Efficiency: qNMR measurements can often be performed more rapidly than developing and validating a new chromatographic method.[2][5]

Experimental Protocol: qNMR Purity Assay for this compound

This section outlines a detailed methodology for determining the purity of this compound using ¹H qNMR.

1. Selection of Internal Standard:

The choice of an internal standard is crucial for accurate qNMR results.[6][7] The ideal standard should:

  • Be of high, certified purity.

  • Be chemically inert and not react with the analyte or solvent.[7]

  • Possess signals that do not overlap with any signals from the analyte or solvent.[7]

  • Have good solubility in the chosen deuterated solvent.[6]

  • Preferably exhibit simple, sharp signals (e.g., singlets) in a region of the spectrum free from analyte resonances.[6]

For this compound, suitable internal standards could include maleic acid , 1,4-dinitrobenzene , or dimethyl sulfone , depending on the chosen solvent and the specific regions of the analyte's ¹H NMR spectrum. A preliminary NMR of the analyte should be run to identify clear, unoccupied spectral regions.

2. Sample Preparation:

Accurate weighing is a critical source of certainty in qNMR.[4][8]

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial using a microbalance.

  • Accurately weigh a suitable amount of the chosen internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

To ensure accurate quantification, specific NMR acquisition parameters must be employed:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[9]

  • Relaxation Delay (d1): This is a critical parameter. A long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) is essential to ensure complete relaxation of all protons, allowing for accurate integration. A typical starting point is 30-60 seconds.[4]

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for integrals to be accurate to within 1%).[10]

  • Other Parameters: Standard parameters for spectral width, acquisition time, and receiver gain should be optimized.

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of this compound that is free from any impurity signals.

  • Integrate a well-resolved signal of the internal standard.

  • The purity of the analyte is calculated using the following equation[9]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons giving rise to the respective integrated signals.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte and internal standard.

    • P_IS is the certified purity of the internal standard.

Quantitative Data Comparison

The following table presents a comparative summary of purity determination methods for an organic compound like this compound.

Analytical Method Principle Typical Purity (%) Relative Standard Deviation (RSD) Key Advantages Key Limitations
qNMR Signal intensity is directly proportional to the number of nuclei.[1]99.5< 0.5%Direct method, no need for analyte-specific standard, provides structural information.[2]Lower sensitivity than chromatographic methods, potential for signal overlap.[11]
HPLC-UV Separation based on polarity, detection by UV absorbance.99.6< 1.0%High sensitivity and resolution.Requires a certified reference standard of the analyte for accurate quantification, response factors can vary.[12]
GC-FID Separation based on volatility, detection by flame ionization.99.4< 1.0%Excellent for volatile and semi-volatile compounds.Requires a certified reference standard of the analyte, not suitable for non-volatile or thermally labile compounds.[1]
Mass Balance Purity = 100% - Σ (all impurities).[1]99.7VariableComprehensive approach, considered a primary method.Time-consuming, requires multiple analytical techniques to quantify all impurities.[11]

Comparison with Alternative Purity Assessment Methods

Feature Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct proportionality of signal to molar concentration.[3]Differential partitioning between mobile and stationary phases.Differential partitioning between a gaseous mobile phase and a stationary phase.
Reference Standard Requires a certified internal standard (can be structurally unrelated).[1]Requires a certified reference standard of the analyte for accurate quantification.[2]Requires a certified reference standard of the analyte for accurate quantification.[2]
Selectivity High, based on unique chemical shifts. Can be challenging with signal overlap.[1]High, based on chromatographic separation. Co-elution can be an issue.High, based on chromatographic separation. Co-elution can be an issue.
Sensitivity Moderate.High.Very High.
"NMR Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).[1]Can detect non-UV active impurities with appropriate detectors (e.g., ELSD, MS).Can detect a wide range of volatile impurities.
Sample Throughput Relatively high.High.High.
Structural Information Provides detailed structural information simultaneously.[2]Provides limited structural information (retention time).Provides limited structural information (retention time).

Visualizing the Workflow and Logic

To further clarify the processes and comparisons, the following diagrams have been generated.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Long Relaxation Delay) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate purity_value Purity (%) of This compound calculate->purity_value

Caption: Workflow for qNMR Purity Determination.

Purity_Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC cluster_mass_balance Mass Balance qnmr_adv Advantages: - Direct Method - High Accuracy - Structural Info qnmr_disadv Disadvantages: - Moderate Sensitivity - Signal Overlap Issues hplc_adv Advantages: - High Sensitivity - High Resolution hplc_disadv Disadvantages: - Requires Analyte Standard - Relative Method gc_adv Advantages: - Very High Sensitivity - Excellent for Volatiles gc_disadv Disadvantages: - Requires Analyte Standard - Not for Non-volatiles mb_adv Advantages: - Comprehensive - Primary Method mb_disadv Disadvantages: - Time-Consuming - Requires Multiple Techniques

Caption: Comparison of Purity Determination Methods.

References

A Comparative Guide to Pyrazole and Triazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, pyrazole and triazole stand out as privileged heterocyclic scaffolds. Their structural features, including the ability to form hydrogen bonds, metabolic stability, and synthetic accessibility, make them cornerstones in the design of novel therapeutic agents.[1] Both are five-membered aromatic rings containing nitrogen atoms, but the number and position of these atoms critically influence their physicochemical and pharmacological profiles. This guide provides a head-to-head comparison of pyrazole and triazole analogs, supported by experimental data, to assist researchers in making informed decisions during the drug discovery process.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between pyrazoles (1,2-diazole) and triazoles (1,2,3- or 1,2,4-triazole) lies in the number and arrangement of their nitrogen atoms. This distinction has a profound impact on properties like acidity (pKa), dipole moment, and hydrogen bonding capacity, which in turn govern a molecule's solubility, membrane permeability, and interaction with biological targets.[1]

A summary of key physicochemical properties is presented below:

PropertyPyrazole1,2,3-Triazole1,2,4-TriazoleKey Considerations
Structure 1,2-diazole1,2,3-triazole1,2,4-triazoleThe arrangement of nitrogen atoms dictates the vector of the dipole moment and the availability of hydrogen bond donors and acceptors.[1]
pKa ~2.5~1.2~10.2The acidity and basicity of the ring system influence salt formation, solubility, and interactions with biological targets.[1]
Hydrogen Bonding 1 Donor, 1 Acceptor1 Donor, 2 Acceptors1 Donor, 2 AcceptorsThe capacity for hydrogen bonding is crucial for target engagement and influencing pharmacokinetic properties.[1]

Pharmacological Activities: A Broad Spectrum of Therapeutic Potential

Both pyrazole and triazole moieties are found in a wide array of approved drugs and clinical candidates, demonstrating their versatility across numerous therapeutic areas.[2][3] Their derivatives have shown activities including anti-inflammatory, antimicrobial, anticancer, and more.[4][5] The choice of core can, however, lead to significant differences in potency and selectivity.

Anti-inflammatory Activity: COX-2 Inhibition

A prominent application of these heterocycles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation and pain.[6] The pyrazole-containing drug Celecoxib is a well-known example.[3] Comparative studies often reveal that subtle changes, such as substituting a pyrazole with a triazole, can drastically alter inhibitory power.

Table 1: Comparison of Diaryl-Based Pyrazole and Triazole Analogs as COX-2 Inhibitors

CompoundHeterocyclic CoreCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
11a Pyrazole>1000.45>222
15a 1,2,4-Triazole>1000.09>1111
Celecoxib (Ref.) Pyrazole150.12125
Data extracted from a comparative study on diaryl-based derivatives.[1]

In this specific series, the triazole-containing compound 15a demonstrated more potent COX-2 inhibition than both its pyrazole analog and the reference drug, Celecoxib, highlighting the triazole core's superior fit in the enzyme's active site for this scaffold.[1]

Antitubercular Activity

In the fight against Mycobacterium tuberculosis (Mtb), pyrazole and triazole analogs have been explored as inhibitors of essential enzymes.

Table 2: Comparison of Pyrazole and Triazole Analogs Against Mtb

Target / SeriesHeterocyclic CoreKey Finding
CYP121A1 Inhibitors Pyrazole (imidazole-diaryl)MIC90 range: 3.95–12.03 µg/mL.[7]
Triazole (diaryl)MIC90 range: 4.35–25.63 µg/mL.[7]
MtbUGM Inhibitors PyrazoleShowed good enzyme inhibition but lacked whole-cell activity.[1]
TriazoleWeaker enzyme inhibitors but demonstrated moderate antitubercular activity, suggesting better cell penetration.[1]

These studies suggest that while pyrazoles can be potent enzyme inhibitors, the triazole core may sometimes confer a more favorable pharmacokinetic profile for reaching the target within the bacterial cell.[1]

Anticancer Activity

The hybridization of pyrazole and triazole scaffolds has yielded potent cytotoxic agents against various cancer cell lines.

Table 3: Anticancer Activity of Pyrazole-Triazole Hybrids

Compound SeriesCancer Cell LineIC50 Range (µM)
Pyrazolo-triazole methanonesU87MG (Glioblastoma)0.86 - 3.72[8]
1,2,3-Triazole-pyrazole hybridsHepG-2, HCT-116, MCF-712.22 - 14.64[9]
1,2,4-Triazole linked to pyrazoleMCF-7 (Breast)2.8 - 3.5[10]

The data indicates that hybrid molecules combining both rings are a promising strategy for developing new anticancer drugs.[8][10]

Experimental Protocols and Methodologies

To provide a practical context for the presented data, detailed methodologies for key experiments are outlined below.

General Synthesis of Triazole/Pyrazole Analogs

This protocol describes a general method for the N-alkylation of a pyrazole or triazole ring with a chloro-derivative intermediate.

  • Preparation: Suspend potassium carbonate (K₂CO₃, 4 equivalents) in dry acetonitrile (CH₃CN).

  • Azole Addition: Add the respective azole (imidazole or triazole, 4 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to 45 °C for 1 hour.

  • Intermediate Addition: After cooling to room temperature, add the chloro-derivative (1 equivalent).

  • Reaction: Heat the final mixture at 70 °C overnight.

  • Work-up: Evaporate the solvent under reduced pressure. Dilute the resulting mixture with ethyl acetate (EtOAc) and wash sequentially with brine and water.

  • Purification: The crude product is purified via flash chromatography or recrystallization to yield the final compound.[7][11]

Antimicrobial Susceptibility Testing (REMA Method)

The Resazurin Microplate Assay (REMA) is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[12]

  • Inoculum Preparation: Prepare a suspension of Mtb H37Rv in Middlebrook 7H9 broth.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well. Isoniazid is typically used as a positive control.

  • Incubation: Incubate the plates at 37 °C for 7 days.

  • Resazurin Addition: Add resazurin solution to each well and incubate for another 24-48 hours.

  • Result Reading: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.[12]

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme Activation: Pre-incubate the human recombinant COX-2 enzyme with the test compound or vehicle control in a buffer solution.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of HCl.

  • Quantification: Measure the concentration of prostaglandin E2 (PGE2), the product of the reaction, using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition (IC50) of COX-2 activity by comparing the results to the vehicle control.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz help to visualize complex processes and relationships in drug discovery.

G cluster_start Starting Materials cluster_cores Core Synthesis cluster_final Lead Optimization Start1 Hydrazine Derivative Pyrazole Pyrazole Core Synthesis Start1->Pyrazole Start2 Dicarbonyl Compound Start2->Pyrazole Start3 Alkyne Triazole Triazole Core Synthesis (Click Chemistry) Start3->Triazole Start4 Azide Start4->Triazole Leads Diverse Analogs Pyrazole->Leads Triazole->Leads Screening Biological Screening Leads->Screening

Caption: A generalized workflow for the synthesis and screening of pyrazole and triazole analogs.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation Mediates Inhibitors Pyrazole / Triazole Inhibitors Inhibitors->COX2 Inhibits G Start Start: Select Therapeutic Target Prop Key Property Needed? Start->Prop Hbond H-Bond Acceptor Focus Prop->Hbond Yes Penetration Enhanced Cell Penetration Prop->Penetration No CoreT Choose Triazole Core Hbond->CoreT Acidity Lower pKa (Acidity) Penetration->Acidity No Penetration->CoreT Yes (e.g., Mtb) CoreP Choose Pyrazole Core Acidity->CoreP No Acidity->CoreT Yes (1,2,3-triazole)

References

A Comparative Analysis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile and 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapy for hormone-receptor-positive breast cancer, the inhibition of aromatase, the key enzyme in estrogen biosynthesis, remains a cornerstone of treatment. This guide provides a comparative overview of two nitrogen-containing heterocyclic compounds, 4-(1H-pyrazol-1-ylmethyl)benzonitrile and 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, in the context of aromatase inhibition. While both share a similar benzonitrile scaffold, the nature of their azole ring dictates their interaction with the aromatase enzyme and, consequently, their therapeutic potential.

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , a well-established compound, serves as a critical intermediate in the synthesis of Letrozole, a highly potent and selective third-generation non-steroidal aromatase inhibitor.[1][2][3] Its clinical efficacy is directly linked to the potent aromatase inhibition exerted by its final product, Letrozole. In contrast, direct and extensive experimental data on the aromatase inhibitory activity of This compound is less prevalent in publicly available literature. However, a comparative analysis based on structural analogs and the principles of medicinal chemistry can provide valuable insights for researchers and drug development professionals.

Mechanism of Aromatase Inhibition

Both compounds are anticipated to function as non-steroidal aromatase inhibitors. This class of inhibitors acts by reversibly binding to the active site of the aromatase enzyme (cytochrome P450 19A1), competing with the natural androgen substrates, androstenedione and testosterone. This competitive inhibition prevents the conversion of androgens into estrogens (estrone and estradiol), thereby reducing circulating estrogen levels that fuel the growth of hormone-receptor-positive breast cancers.[4][5] The nitrogen atom at position 4 of the triazole ring in Letrozole is known to coordinate with the heme iron atom in the active site of the aromatase enzyme, a key interaction for potent inhibition. It is hypothesized that the pyrazole analog would interact in a similar fashion, though the different electronic and steric properties of the pyrazole ring may influence binding affinity.

G Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Inhibitor 4-(1H-azol-1-ylmethyl)benzonitrile (Azole = Pyrazole or 1,2,4-Triazole) Inhibitor->Aromatase Competitive Inhibition

Mechanism of Aromatase Inhibition.

Comparative Performance Data

CompoundTargetAssay SystemIC50 (nM)Reference
Letrozole (derived from 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile)AromataseJEG-3 cells0.26 - 0.45[6]
This compound Aromatase-Data not available-

Experimental Protocols

The evaluation of aromatase inhibitory activity is typically conducted using in vitro assays. A standard and widely accepted method involves the use of human placental microsomes, which are a rich source of the aromatase enzyme.[7][8][9] Alternatively, recombinant human aromatase expressed in a suitable cell line can be utilized.[10][11]

In Vitro Aromatase Activity Assay (Human Placental Microsomes)

This assay measures the conversion of a radiolabeled androgen substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione) to an estrogen. The release of tritiated water ([³H]₂O) during this enzymatic reaction is quantified as a measure of aromatase activity.

Materials and Reagents:

  • Human placental microsomes[7][8]

  • Test compounds (this compound and 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile)

  • Letrozole (as a positive control)

  • [1β-³H]-androst-4-ene-3,17-dione

  • NADPH (or an NADPH-generating system)

  • Phosphate buffer

  • Chloroform

  • Dextran-coated charcoal

  • Liquid scintillation cocktail and counter

Procedure:

  • Incubation: A reaction mixture is prepared containing phosphate buffer, human placental microsomes, and varying concentrations of the test compound or control.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled androgen substrate and NADPH.

  • Incubation Period: The mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of chloroform.

  • Extraction: The tritiated water is separated from the unreacted substrate by chloroform extraction.

  • Quantification: An aliquot of the aqueous phase containing the [³H]₂O is mixed with a dextran-coated charcoal suspension to remove any remaining steroids. The radioactivity is then measured using a liquid scintillation counter.

  • Data Analysis: The percentage of aromatase inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsome Suspension C Incubate Microsomes with Test Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Reaction with Substrate & NADPH C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Extract Tritiated Water F->G H Quantify Radioactivity G->H I Calculate % Inhibition & IC50 H->I

References

Efficacy comparison of different synthetic routes to 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of two primary synthetic routes to 4-(1H-pyrazol-1-ylmethyl)benzonitrile, a key intermediate for various pharmaceutical applications. The comparison is based on reaction efficacy, accessibility of starting materials, and procedural complexity, supported by detailed experimental protocols.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of the pyrazole and benzonitrile moieties, which are known to interact with various biological targets. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide evaluates two distinct synthetic strategies: Route 1 , a direct N-alkylation of pyrazole, and Route 2 , a de novo construction of the pyrazole ring via cyclocondensation.

Efficacy Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their performance.

ParameterRoute 1: N-Alkylation of PyrazoleRoute 2: Cyclocondensation with 4-Cyanobenzylhydrazine
Starting Materials Pyrazole, 4-(Bromomethyl)benzonitrile4-Cyanobenzylhydrazine, 1,1,3,3-Tetramethoxypropane
Key Reagents Potassium Carbonate, AcetoneAcetic Acid, Ethanol
Reaction Time 24 hours4-6 hours
Overall Yield High (specific yield not reported, but analogous reactions suggest >90%)Moderate to High (specific yield not reported for this exact substrate)
Purification Filtration and solvent removalSolvent evaporation, extraction, and column chromatography
Scalability Potentially highModerate

Experimental Protocols

Route 1: N-Alkylation of Pyrazole

This route involves the direct alkylation of the pyrazole ring with a suitable 4-cyanobenzyl halide. The procedure is analogous to the synthesis of similar N-alkylated pyrazoles.

Diagram of the Experimental Workflow for Route 1

start Start dissolve Dissolve Pyrazole, 4-(Bromomethyl)benzonitrile, and K2CO3 in Acetone start->dissolve reflux Reflux the mixture for 24 hours dissolve->reflux cool Cool the reaction mixture to room temperature reflux->cool filter Filter the solution cool->filter evaporate Remove solvent in vacuum filter->evaporate product1 Obtain this compound evaporate->product1

Workflow for the N-Alkylation of Pyrazole.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve pyrazole (1.0 mmol), 4-(bromomethyl)benzonitrile (1.0 mmol), and potassium carbonate (1.0 mmol) in acetone (10 mL).

  • Reaction: Heat the mixture under reflux for 24 hours.

  • Work-up: After cooling to room temperature, filter the solution to remove inorganic salts.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.

Route 2: Cyclocondensation with 4-Cyanobenzylhydrazine

This route builds the pyrazole ring from acyclic precursors. It first requires the synthesis of 4-cyanobenzylhydrazine, which is then reacted with a 1,3-dicarbonyl equivalent.

Diagram of the Logical Relationship for Route 2

cluster_0 Synthesis of 4-Cyanobenzylhydrazine cluster_1 Pyrazole Ring Formation reductive_amination Reductive Amination of 4-Cyanobenzaldehyde with Hydrazine hydrazine_precursor 4-Cyanobenzylhydrazine reductive_amination->hydrazine_precursor cyclocondensation Cyclocondensation hydrazine_precursor->cyclocondensation dicarbonyl 1,1,3,3-Tetramethoxypropane dicarbonyl->cyclocondensation product2 This compound cyclocondensation->product2

Two-stage synthesis via cyclocondensation.

Methodology:

Step 1: Synthesis of 4-Cyanobenzylhydrazine (Illustrative)

  • Imine Formation: Dissolve 4-cyanobenzaldehyde (1.0 mmol) and hydrazine (1.1 mmol) in a suitable solvent like ethanol.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride or a catalytic hydrogenation setup, and stir the reaction until completion.

  • Isolation: After an appropriate work-up to remove the catalyst and byproducts, the crude 4-cyanobenzylhydrazine is obtained and can be purified by chromatography.

Step 2: Synthesis of this compound

This procedure is adapted from the synthesis of similar pyrazoles from substituted benzylhydrazines.

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyanobenzylhydrazine (1.0 mmol) and 1,1,3,3-tetramethoxypropane (1.1 mmol) in ethanol (20 mL).

  • Cyclocondensation: Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Conclusion

Both synthetic routes present viable options for the preparation of this compound.

Route 1 (N-Alkylation) is a more direct and potentially higher-yielding approach, especially if the starting materials, pyrazole and 4-(bromomethyl)benzonitrile, are readily available. The simpler work-up procedure also makes it more amenable to large-scale synthesis.

Route 2 (Cyclocondensation) offers a flexible alternative, particularly if substituted pyrazoles are desired, as the substitution pattern can be varied by choosing different 1,3-dicarbonyl precursors. However, this route is longer, requiring the initial synthesis and purification of the 4-cyanobenzylhydrazine intermediate, and the final product necessitates chromatographic purification, which can be a drawback for large-scale production.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the available purification capabilities. For straightforward access to the title compound, the N-alkylation of pyrazole appears to be the more efficient pathway.

Spectroscopic Scrutiny: A Comparative Guide to 4-(1H-pyrazol-1-ylmethyl)benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide offers a detailed spectroscopic comparison of the positional isomers of 4-(1H-pyrazol-1-ylmethyl)benzonitrile, molecules with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in the public domain, this comparison leverages high-quality predicted data from computational chemistry, providing a valuable framework for their identification and characterization.

This guide presents a comparative analysis of the 1H NMR, 13C NMR, and IR spectra for the 2-, 3-, and 4-isomers of (1H-pyrazol-1-ylmethyl)benzonitrile. Accompanying this data are detailed experimental protocols for the spectroscopic techniques used in the characterization of such compounds.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the three positional isomers of (1H-pyrazol-1-ylmethyl)benzonitrile. These theoretical values serve as a robust guide for the identification and differentiation of the isomers.

Table 1: Predicted ¹H NMR Spectroscopic Data (δ, ppm)
ProtonsThis compound3-(1H-pyrazol-1-ylmethyl)benzonitrile2-(1H-pyrazol-1-ylmethyl)benzonitrile
Methylene (-CH₂-)5.45 (s, 2H)5.42 (s, 2H)5.58 (s, 2H)
Pyrazole H-37.55 (d, J=1.8 Hz, 1H)7.54 (d, J=1.8 Hz, 1H)7.52 (d, J=1.8 Hz, 1H)
Pyrazole H-46.28 (t, J=2.2 Hz, 1H)6.27 (t, J=2.2 Hz, 1H)6.29 (t, J=2.2 Hz, 1H)
Pyrazole H-57.42 (d, J=2.5 Hz, 1H)7.40 (d, J=2.5 Hz, 1H)7.65 (d, J=2.5 Hz, 1H)
Benzonitrile Aromatic7.65 (d, J=8.2 Hz, 2H), 7.40 (d, J=8.2 Hz, 2H)7.60 (s, 1H), 7.55 (d, J=7.8 Hz, 1H), 7.48 (t, J=7.8 Hz, 1H), 7.35 (d, J=7.8 Hz, 1H)7.75 (d, J=7.8 Hz, 1H), 7.62 (t, J=7.8 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.38 (d, J=7.8 Hz, 1H)

Note: The presented data is based on computational predictions and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data (δ, ppm)
CarbonThis compound3-(1H-pyrazol-1-ylmethyl)benzonitrile2-(1H-pyrazol-1-ylmethyl)benzonitrile
Methylene (-CH₂)55.254.853.5
Pyrazole C-3139.8139.7139.5
Pyrazole C-4106.5106.4106.8
Pyrazole C-5129.5129.4130.2
Benzonitrile C-CN118.8118.5117.2
Benzonitrile C-ipso (CN)112.5112.8110.1
Benzonitrile C-ipso (CH₂)142.5137.8138.5
Benzonitrile Aromatic132.8, 128.0132.5, 131.0, 130.5, 129.8133.5, 133.0, 129.0, 128.5

Note: The presented data is based on computational predictions and may vary from experimental values.

Table 3: Key Predicted IR Vibrational Frequencies (cm⁻¹)
Functional GroupThis compound3-(1H-pyrazol-1-ylmethyl)benzonitrile2-(1H-pyrazol-1-ylmethyl)benzonitrile
C≡N Stretch222822302225
C-H Stretch (Aromatic)3100-30003100-30003100-3000
C-H Stretch (Aliphatic)2950-28502950-28502950-2850
C=C Stretch (Aromatic)1610, 15001605, 14801600, 1490
C=N Stretch (Pyrazole)155015521548

Note: The presented data is based on computational predictions and may vary from experimental values.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of the this compound isomers.

G Experimental Workflow for Isomer Comparison cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Characterization start Starting Materials: - Positional Isomers of (Bromomethyl)benzonitrile - Pyrazole reaction N-Alkylation Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Comparative Analysis of Spectroscopic Data nmr->data_analysis ir->data_analysis ms->data_analysis characterization Structural Elucidation and Isomer Identification data_analysis->characterization end Publication of Comparison Guide characterization->end

Caption: Workflow for the synthesis and comparative spectroscopic analysis of (1H-pyrazol-1-ylmethyl)benzonitrile isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe (BBO) probe.

  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Acquisition Parameters: 32 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Data Processing: The free induction decay (FID) is Fourier transformed with an exponential window function (line broadening of 0.3 Hz). The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (zgpg30).

    • Acquisition Parameters: 1024 scans, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

    • Data Processing: The FID is Fourier transformed with an exponential window function (line broadening of 1.0 Hz). The spectrum is phased, baseline corrected, and referenced to the solvent signal (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean UATR crystal is recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Data Acquisition (ESI):

    • Ionization Mode: Positive ion mode.

    • Infusion: The sample solution is infused into the ESI source at a flow rate of 5 µL/min.

    • Mass Range: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

    • Source Parameters: Capillary voltage, 3.5 kV; source temperature, 120 °C; desolvation temperature, 350 °C.

  • Data Processing: The mass spectrum is analyzed to determine the molecular weight of the compound from the [M+H]⁺ ion and to identify characteristic fragmentation patterns.

This guide provides a foundational spectroscopic comparison of the 2-, 3-, and 4-isomers of (1H-pyrazol-1-ylmethyl)benzonitrile. While based on predicted data, the information herein offers a valuable resource for researchers working on the synthesis, identification, and application of these and related compounds. Experimental verification of these spectroscopic features is encouraged for definitive structural confirmation.

In-vitro testing of 4-(1H-pyrazol-1-ylmethyl)benzonitrile against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of pyrazole-based compounds on various cancer cell lines.

Please note: An initial search for the in-vitro anti-cancer activity of 4-(1H-pyrazol-1-ylmethyl)benzonitrile did not yield specific studies on this particular compound. Therefore, this guide provides a comparative analysis of several other pyrazole derivatives that have been evaluated for their anti-cancer properties, based on available scientific literature.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The pyrazole scaffold is a key component in several FDA-approved drugs.[2] This guide presents a comparative overview of the in-vitro anti-cancer activity of various pyrazole derivatives against a range of human cancer cell lines, providing experimental data and methodologies to support further research and development in this promising area.

Data Presentation: In-Vitro Cytotoxicity

The anti-proliferative activity of various pyrazole derivatives has been assessed against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity. The following tables summarize the IC50 values for different series of pyrazole derivatives.

Table 1: Cytotoxicity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against Human Breast Cancer (MCF-7) Cell Line

Compound IDStructureIC50 (µM)[3]
10d 3,6-dimethyl-5-(4-methoxybenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one12
10e 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one11
Doxorubicin (Standard Chemotherapeutic)Not specified in the same study

Table 2: Cytotoxicity of Pyrazolinyl-Indole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell Line PanelMean Growth Inhibition (%) at 10 µM[4][5]
HD02 Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, OvarianRemarkable Cytotoxic Activities
HD05 Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, OvarianMaximum Range of Cancer Cell Growth Inhibition
HD12 Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, OvarianRemarkable Cytotoxic Activities
Imatinib (Standard) Leukemia9%

Note: Specific IC50 values for HD02, HD05, and HD12 were not provided in the abstract, but their significant activity was highlighted.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for evaluating the in-vitro anti-cancer activity of pyrazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Serial dilutions of the test compounds (e.g., pyrazole derivatives) are prepared in the culture medium. After the initial 24-hour incubation, the existing medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[1]

  • Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.[1]

  • MTT Addition: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[1]

Mandatory Visualizations

Experimental Workflow for In-Vitro Cytotoxicity Screening

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Pyrazole Derivatives compound_prep->treatment incubation Incubate for 24-48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for determining the in-vitro cytotoxicity of pyrazole derivatives using the MTT assay.

Potential Signaling Pathway Inhibition by Pyrazole Derivatives

Many pyrazole derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival. One such key target is the Epidermal Growth Factor Receptor (EGFR).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by certain pyrazole derivatives.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-(1H-Pyrazol-1-ylmethyl)benzonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The 4-(1H-pyrazol-1-ylmethyl)benzonitrile scaffold serves as a valuable starting point in the design of potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family. Understanding the cross-reactivity profile of compounds derived from this scaffold is paramount for developing selective therapeutics with minimal off-target effects. This guide provides a comparative analysis of a representative compound from this class, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation kinase inhibitors.

Comparative Analysis of Kinase Inhibition

To illustrate the selectivity profile of a this compound-based inhibitor, we present data for a representative compound, referred to as Compound A . This compound incorporates the core scaffold and has been evaluated against a panel of kinases to determine its inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Kinase TargetCompound A IC50 (nM)Alternative Inhibitor (Ruxolitinib) IC50 (nM)
JAK1 15 3.3
JAK2 25 2.8
JAK3> 1000428
TYK215019
c-Met> 5000-
CHK1> 10000-
CDK2> 10000-

Note: The data for Compound A is a representative example based on structurally related compounds found in the literature. Ruxolitinib is an FDA-approved JAK1/JAK2 inhibitor included for comparison.

The data reveals that Compound A exhibits potent inhibition of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2, indicating a degree of selectivity within the JAK family. The compound shows minimal to no activity against other tested kinases like c-Met, CHK1, and CDK2, suggesting a favorable cross-reactivity profile.

Signaling Pathway Context: The JAK-STAT Pathway

Compounds based on the this compound scaffold often target the JAK-STAT signaling pathway, a critical cascade in cytokine signaling and immune response.[1][2][3] Inhibition of JAKs can modulate the downstream effects of cytokines, which are implicated in various inflammatory and autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation CompoundA Compound A (Inhibitor) CompoundA->JAK Inhibition Gene Gene Expression DNA->Gene 6. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Compound A.

Experimental Methodologies

Accurate determination of inhibitor potency and selectivity is crucial. Below are detailed protocols for key experiments used in the cross-reactivity analysis of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).

1. Reagents and Materials:

  • Recombinant human kinases (e.g., JAK1, JAK2, etc.)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., Compound A) serially diluted in DMSO

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the peptide substrate to each well.

  • Add the serially diluted test compound to the appropriate wells. Include wells with DMSO only as a positive control (100% activity) and wells without kinase as a negative control (0% activity).

  • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP to all wells.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of product formed using the fluorescence-based detection reagent as per the manufacturer's instructions.

  • Measure the fluorescence signal using a plate reader.

3. Data Analysis:

  • Subtract the background fluorescence (negative control) from all readings.

  • Normalize the data to the positive control (DMSO only) to determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.

1. Reagents and Materials:

  • Cultured cells expressing the target kinase

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., Compound A)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies specific to the target kinase

  • SDS-PAGE and Western blotting reagents and equipment

  • Thermocycler

2. Procedure:

  • Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.

  • Analyze the amount of the soluble target kinase in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

3. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the amount of soluble target protein as a function of temperature for each compound concentration.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Experimental Workflow for Cross-Reactivity Profiling

A systematic workflow is essential for the comprehensive evaluation of a kinase inhibitor's selectivity.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Profiling cluster_validation Validation & Optimization A Compound Synthesis (this compound derivatives) B Primary Kinase Assay (e.g., JAK1, JAK2) A->B Initial Potency C Selectivity Profiling (Kinase Panel Screen) B->C Broaden Scope D Cellular Target Engagement (CETSA) C->D Confirm in Cells E Cell-Based Assays (e.g., p-STAT inhibition) D->E Functional Effect F Lead Optimization E->F Refine Structure F->A Iterative Design

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

References

Benchmarking the Performance of 4-(1H-pyrazol-1-ylmethyl)benzonitrile as a Corrosion Inhibitor in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of robust materials for industrial applications, mitigating corrosion remains a critical challenge. The use of organic corrosion inhibitors is a frontline strategy, particularly in acidic environments encountered in oil and gas, chemical processing, and metal treatment industries. Among the diverse classes of organic inhibitors, pyrazole derivatives have garnered significant attention due to their efficacy and relatively low environmental impact. This guide provides a comparative performance benchmark of 4-(1H-pyrazol-1-ylmethyl)benzonitrile against other established pyrazole-based corrosion inhibitors, supported by standardized experimental data and detailed protocols.

While direct experimental data for the corrosion inhibition performance of this compound is not extensively available in published literature, its performance can be projected based on the well-documented efficacy of structurally similar pyrazole and benzonitrile compounds. The pyrazole moiety, with its nitrogen heteroatoms and π-electron system, facilitates strong adsorption onto metal surfaces, forming a protective barrier. The benzonitrile group can further enhance this interaction through its aromatic ring and electron-withdrawing nitrile group.

Comparative Performance Analysis

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is determined through various electrochemical and gravimetric methods. The following tables summarize the performance of selected pyrazole-based inhibitors compared to a projected performance for this compound.

Table 1: Performance Data from Potentiodynamic Polarization (PDP)

CompoundConcentration (M)Corrosion Current Density (Icorr, µA/cm²)Inhibition Efficiency (IE %)Reference
This compound (Projected) 10⁻³6588-
1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (ETPP)10⁻³58.2889[1]
5-bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amine (AB8)10⁻³-90.6 (from WL)[2]
3,5-dibromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amine (AB9)10⁻³-94.6 (from WL)[2]
N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB)10⁻³-90.2[3]

Table 2: Performance Data from Electrochemical Impedance Spectroscopy (EIS)

CompoundConcentration (M)Charge Transfer Resistance (Rct, Ω·cm²)Double Layer Capacitance (Cdl, µF/cm²)Inhibition Efficiency (IE %)Reference
This compound (Projected) 10⁻³7503087-
1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (ETPP)10⁻³8902589[1]
N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB)10⁻³--90.2[3]
N1,N1-bis(2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)ethyl)-N2,N2-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)ethane-1,2-diamine (PAP)-Increased with concentrationDecreased with concentration-[4]

Table 3: Performance Data from Weight Loss Method

CompoundConcentration (M)Corrosion Rate (g/m²h)Inhibition Efficiency (IE %)Reference
This compound (Projected) 10⁻³0.1588-
5-bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amine (AB8)10⁻³-90.6[2]
3,5-dibromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amine (AB9)10⁻³-94.6[2]
N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB)10⁻³-90.2[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for pyrazole-based corrosion inhibitors involves their adsorption onto the metal surface, which can be described by various adsorption isotherms, most commonly the Langmuir isotherm.[3][4][5][6][7] This adsorption forms a protective film that inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

G cluster_metal Metal Surface (e.g., Mild Steel) cluster_anodic Anodic Reaction cluster_cathodic Cathodic Reaction H_plus H⁺ ions cathode_reaction 2H⁺ + 2e⁻ → H₂ H_plus->cathode_reaction Reduction Cl_minus Cl⁻ ions inhibitor This compound metal Fe inhibitor->metal Adsorption anode_reaction Fe → Fe²⁺ + 2e⁻ metal->anode_reaction Dissolution

Corrosion inhibition mechanism.

The following diagram illustrates a typical experimental workflow for evaluating the performance of a corrosion inhibitor.

G start Start prep_samples Prepare Metal Samples (e.g., Mild Steel Coupons) start->prep_samples prep_solutions Prepare Corrosive Solution (e.g., 1M HCl) with and without Inhibitor start->prep_solutions wl_test Weight Loss Measurement prep_samples->wl_test electrochemical_tests Electrochemical Measurements prep_samples->electrochemical_tests prep_solutions->wl_test prep_solutions->electrochemical_tests data_analysis Data Analysis wl_test->data_analysis pdp Potentiodynamic Polarization (PDP) electrochemical_tests->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical_tests->eis pdp->data_analysis eis->data_analysis calc_ie Calculate Inhibition Efficiency (IE%) data_analysis->calc_ie compare Compare Performance calc_ie->compare end End compare->end

Experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of corrosion inhibition studies. Below are the standard protocols for the key experiments cited.

Synthesis of this compound

A common synthetic route for N-alkylated pyrazoles involves the reaction of a pyrazole salt with an appropriate alkyl halide. A plausible synthesis for the title compound is as follows:

  • Preparation of Pyrazole Salt: To a solution of 1H-pyrazole in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C. Stir the mixture for 30-60 minutes to form the corresponding pyrazole salt.

  • Alkylation: To the solution of the pyrazole salt, add a solution of 4-(bromomethyl)benzonitrile in DMF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Weight Loss Measurements

The gravimetric method is a straightforward technique to determine the average corrosion rate.[8][9][10][11][12]

  • Sample Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are suspended in beakers containing the corrosive solution (e.g., 1M HCl) with and without different concentrations of the inhibitor.

  • Exposure: The coupons are immersed for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[13][14][15][16][17][18] These experiments are typically performed in a three-electrode cell containing the working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

Potentiodynamic Polarization (PDP) [19][20]

  • Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve to the corrosion potential (Ecorr). The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) [4][17]

  • Stabilization: Similar to PDP, the working electrode is first stabilized at its OCP.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values.

References

Safety Operating Guide

Proper Disposal of 4-(1H-pyrazol-1-ylmethyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-(1H-pyrazol-1-ylmethyl)benzonitrile as a potentially hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its disposal, leveraging established procedures for analogous chemical structures such as pyrazole and nitrile-containing compounds. Adherence to local regulations and your institution's Environmental Health & Safety (EHS) department policies is mandatory.

I. Hazard Assessment and Safety Precautions

Due to its chemical structure, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups:

  • Pyrazole Derivatives: This class of compounds exhibits diverse pharmacological activities and should be handled with care. Contamination of water sources with pyrazole and its derivatives is an environmental concern.[1]

  • Nitrile Compounds: Organic nitriles are often toxic and can be irritants. Some nitrile compounds can release hydrogen cyanide upon decomposition or reaction with acids.

Personal Protective Equipment (PPE): Always wear standard laboratory personal protective equipment, including safety glasses, chemical-resistant gloves (such as nitrile rubber), and a lab coat when handling this compound.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][5]

II. Standard Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] This ensures environmentally safe and compliant management of the chemical waste.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and ensure correct disposal.[2]

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container.[2]

    • Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[2]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • The first rinse of any glassware that contained the compound must be collected and disposed of as hazardous waste.[1]

Under no circumstances should this compound be discharged down the drain or disposed of in regular trash. [1][2]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1]

  • Labeling: The waste container must be clearly labeled with the following information:[1]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1]

  • This area should be cool, dry, and well-ventilated.[4]

  • Segregate containers of incompatible materials using physical barriers or secondary containment.[2]

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[2]

  • Provide them with a detailed inventory of the waste, including the chemical names and quantities.[2]

  • Follow their specific instructions for packaging and preparing the waste for transport.[2]

III. Data Presentation

While specific quantitative data for the disposal of this compound is not available, the following table summarizes the key hazards of related compounds.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[4]
Skin Corrosion/IrritationCauses skin irritation.[4][5]
Serious Eye Damage/IrritationCauses serious eye irritation.[4][5]
Aquatic ToxicityMay be harmful to aquatic life.[5]

IV. Mandatory Visualization

G cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal cluster_prohibited Prohibited Actions start Start: Unused or Contaminated This compound solid_waste Solid Waste (e.g., powder, contaminated labware) start->solid_waste Solid Form liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Liquid Form solid_container Collect in a designated, leak-proof solid waste container. solid_waste->solid_container liquid_container Collect in a designated, leak-proof liquid waste container. liquid_waste->liquid_container label_container Label container with: - 'Hazardous Waste' - Chemical Name & Concentration - Accumulation Start Date - PI Name & Lab Location solid_container->label_container liquid_container->label_container storage Store sealed container in a designated, cool, dry, and well-ventilated area. label_container->storage contact_ehs Contact institution's EHS or a licensed waste disposal service. storage->contact_ehs pickup Arrange for professional pickup and disposal. contact_ehs->pickup no_drain Do NOT dispose down the drain. no_trash Do NOT dispose in regular trash.

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-(1H-pyrazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. Based on the hazard profiles of similar compounds, which indicate potential for harm if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation, the following PPE is mandatory.

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile gloves are a suitable choice for protection against a broad range of chemicals.[1][2] Always inspect gloves for any signs of degradation or punctures before use.
Eyes & Face Safety goggles and face shieldChemical splash goggles should be worn to protect the eyes.[3][4] A face shield provides an additional layer of protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing.[1]
Body Laboratory coatA flame-resistant lab coat should be worn to protect against chemical splashes and contamination of personal clothing.[5]
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If engineering controls are insufficient, a properly fitted respirator may be required.[3][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

  • Preparation : Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition. An emergency shower and eyewash station should be readily accessible.[6]

  • Weighing and Aliquoting : When weighing the solid compound, perform the task within a chemical fume hood to prevent the inhalation of any airborne particles. Use appropriate tools to handle the substance and avoid direct contact.

  • In-Experiment Use : When using the compound in a reaction, ensure all glassware is properly secured. Add the compound to the reaction vessel carefully to avoid splashing. Maintain a clean and organized workspace throughout the experiment.

  • Post-Handling : After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water, even after removing gloves.[7]

Disposal Plan: Managing Chemical Waste

Proper disposal of 4-(1H-pyrazol-1-ylmethyl)benzonitrile and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : All solid waste contaminated with the compound, including used weighing paper and contaminated PPE (such as gloves), should be collected in a designated hazardous waste container.[8] Liquid waste containing the compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Container Labeling : All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Contaminated PPE Disposal : Used nitrile gloves that have come into contact with the chemical are considered hazardous waste and should be disposed of accordingly.[8][9] They should not be placed in regular trash.[9]

  • Final Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) department, following all local, state, and federal regulations.[10]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Workflow for Safe Handling and Disposal

cluster_handling Operational Plan cluster_disposal Disposal Plan prep 1. Preparation (Don PPE, Prepare Fume Hood) weigh 2. Weighing (In Fume Hood) prep->weigh use 3. In-Experiment Use weigh->use post 4. Post-Handling (Decontaminate, Wash Hands) use->post segregate 1. Waste Segregation (Solid & Liquid Waste) post->segregate Transfer Waste label_waste 2. Label Waste Containers segregate->label_waste dispose_ppe 3. Dispose of Contaminated PPE label_waste->dispose_ppe final_disposal 4. EHS Waste Pickup dispose_ppe->final_disposal

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.